5-Methyl-3-(oxazol-5-yl)isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-methyl-3-(1,3-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-6(9-11-5)7-3-8-4-10-7/h2-4H,1H3 |
InChI Key |
SVKAZAWTQZTUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=CN=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity Screening of 5-Methyl-3-(oxazol-5-yl)isoxazole: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Subject: A comprehensive review of the current state of biological activity screening for the compound 5-Methyl-3-(oxazol-5-yl)isoxazole.
This technical guide addresses the biological activity of the heterocyclic compound this compound. Following a comprehensive search of scientific literature and databases, it is important to note that specific biological activity data, including quantitative screening results and detailed experimental protocols for this particular molecule, is not currently available in the public domain.
While direct experimental evidence for this compound is absent, the isoxazole scaffold itself is a well-established pharmacophore present in numerous biologically active compounds. The broader class of 5-methyl-isoxazole derivatives has been the subject of various biological investigations, revealing a range of activities. This guide, therefore, provides an overview of the biological potential of this chemical class, which may inform future screening efforts for this compound.
Potential Biological Activities of the 5-Methyl-Isoxazole Scaffold
Derivatives of 5-methyl-isoxazole have demonstrated a variety of biological effects, suggesting potential areas of investigation for novel analogues such as this compound. These activities include:
-
Antifungal Activity: Several studies have reported the efficacy of isoxazole derivatives against various fungal species. For instance, certain compounds have shown inhibitory activity against species like Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum[1].
-
Herbicidal and Plant Growth Regulatory Activity: Isoxazole-containing compounds have been investigated for their potential use in agriculture. Some derivatives have exhibited herbicidal properties and effects on plant growth regulation[2][3].
-
Antibacterial and Anti-tubercular Activity: The isoxazole nucleus is a key component in some antibacterial agents. Research has indicated that certain isoxazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis[4].
General Experimental Protocols for Screening Isoxazole Derivatives
In the absence of specific protocols for this compound, this section outlines general methodologies commonly employed for assessing the biological activities identified in related isoxazole compounds.
Antifungal Susceptibility Testing
A common method for evaluating antifungal activity is the broth microdilution assay .
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for a typical antifungal broth microdilution assay.
Protocol:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal species is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under conditions optimal for fungal growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Herbicidal Activity Screening
The seed germination and early seedling growth assay is a primary method for evaluating herbicidal effects.
Workflow for Herbicidal Activity Screening:
Caption: General workflow for a seed germination and early growth herbicidal assay.
Protocol:
-
Treatment Preparation: Solutions of the test compound at various concentrations are prepared.
-
Seed Plating: Seeds of a model plant (e.g., Arabidopsis thaliana or a relevant crop/weed species) are placed on a growth medium in petri dishes.
-
Application: The prepared solutions of the test compound are applied to the seeds.
-
Incubation: The petri dishes are incubated in a growth chamber with controlled environmental conditions.
-
Data Analysis: After a set period, parameters such as germination rate, root length, and shoot length are measured and compared to a control group to determine the inhibitory effects.
Future Directions and Recommendations
Given the lack of specific data for this compound, the following steps are recommended for researchers interested in this compound:
-
Chemical Synthesis and Confirmation: The first step would be the synthesis and structural confirmation of this compound.
-
Broad-Spectrum Preliminary Screening: A primary screening against a diverse panel of biological targets would be beneficial. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.
-
Focused Screening Based on Scaffold Activity: Based on the known activities of the 5-methyl-isoxazole scaffold, initial focused screening efforts could target fungal pathogens and herbicidal activity.
-
Mechanism of Action Studies: Should any significant activity be identified, subsequent studies should focus on elucidating the mechanism of action, including target identification and pathway analysis.
Conclusion
While the biological activity of this compound remains to be elucidated, the well-documented and diverse biological activities of the broader isoxazole class of compounds provide a strong rationale for its investigation. The general screening protocols outlined in this guide can serve as a foundational framework for initiating the biological evaluation of this novel compound. Further research is warranted to uncover the potential therapeutic or agrochemical applications of this compound.
References
In Silico Docking of 5-Methyl-3-(oxazol-5-yl)isoxazole: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive overview of the principles and methodologies for conducting in silico molecular docking studies on the novel heterocyclic compound, 5-Methyl-3-(oxazol-5-yl)isoxazole. Isoxazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] In silico docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, offering valuable insights early in the drug discovery pipeline.[1][3]
Target Identification and Selection
The initial and most critical step in a docking study is the identification of a relevant biological target. For a novel compound like this compound, target prediction can be approached using computational methods. Web-based servers such as Swiss Target Prediction can be employed to identify potential protein targets based on the chemical similarity of the compound to known bioactive ligands.[1] Based on studies of similar isoxazole-containing compounds, potential targets for this compound could include:
-
Cyclooxygenase (COX) Enzymes: Isoxazole derivatives have been investigated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.[3]
-
Heat Shock Protein 90 (Hsp90): This chaperone protein is implicated in the progression of cancer, and isoxazole-based molecules have been identified as potential inhibitors.[4][5]
-
Peroxiredoxin 1 (PRDX1): This antioxidant enzyme has been identified as a target for some oxazol-5-one derivatives with antitumor activity.[6]
In Silico Docking Protocol
A typical molecular docking workflow involves several key stages, from ligand and protein preparation to the final analysis of the docking results.
Experimental Workflow for In Silico Docking
Detailed Methodologies
1. Ligand Preparation:
-
The 3D structure of this compound can be generated using chemical drawing software and saved in a suitable format (e.g., SDF or MOL2).
-
The ligand's energy is then minimized using a force field like the Universal Force Field (UFF).[1] This step is crucial for obtaining a low-energy, stable conformation of the molecule.
-
Software such as Open Babel can be used for this process, which involves a set number of conjugate gradient minimization steps (e.g., 200 steps).[1]
-
Finally, the prepared ligand structure is converted to the PDBQT format, which includes atomic charges and torsional degrees of freedom, making it ready for docking with software like AutoDock Vina.[1]
2. Protein Preparation:
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.
-
The prepared protein is also saved in the PDBQT format.
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review.
-
The grid box must be large enough to allow the ligand to move and rotate freely within the binding pocket.
4. Molecular Docking:
-
Molecular docking is performed using software like AutoDock Vina.[1] The program systematically samples different conformations of the ligand within the defined grid box and scores them based on a predefined scoring function.
-
The output is a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
5. Post-Docking Analysis:
-
The resulting docking poses are visualized and analyzed using software like UCSF Chimera or Discovery Studio.[5][7]
-
The analysis focuses on identifying the most favorable binding pose based on the binding energy and the interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[4]
Hypothetical Docking Results
The following table summarizes hypothetical docking results for this compound against several potential protein targets.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Predicted Ki (µM) | Interacting Residues (Hypothetical) | Interaction Type |
| COX-2 (4COX) | -8.5 | 0.98 | Tyr385, Ser530, Arg120 | Hydrogen Bond, Pi-Alkyl |
| Hsp90 (2XAB) | -9.2 | 0.35 | Asn51, Lys58, Gly97 | Hydrogen Bond, Hydrophobic |
| PRDX1 (1QQ2) | -7.8 | 3.45 | Cys52, Arg128, Thr49 | Hydrogen Bond, Pi-Sulfur |
-
Binding Affinity: Represents the strength of the interaction. More negative values indicate stronger binding.
-
Predicted Ki: The predicted inhibition constant, which is a measure of the ligand's potency as an inhibitor. Lower values indicate higher potency.
-
Interacting Residues: The amino acid residues in the protein's active site that form key interactions with the ligand.
Potential Signaling Pathway Modulation
Based on the hypothetical docking results, this compound could potentially modulate signaling pathways associated with its target proteins. For instance, if it binds to and inhibits Hsp90, it could disrupt the chaperone's function, leading to the degradation of client proteins involved in cancer cell proliferation and survival.
Hypothetical Hsp90 Inhibition Pathway
Conclusion
This technical guide outlines a comprehensive in silico approach for investigating the potential bioactivity of this compound. By leveraging molecular docking and pathway analysis, researchers can efficiently screen for potential protein targets, predict binding affinities, and generate hypotheses about the compound's mechanism of action. These computational insights are invaluable for prioritizing candidates for further experimental validation in the drug discovery process.[1]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpca.org [ijpca.org]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight | Medinformatics [ojs.bonviewpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
The Unseen Journey: A Predictive ADMET Profile of 5-Methyl-3-(oxazol-5-yl)isoxazole
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, a molecule's journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant hurdle lies in its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which dictates its pharmacokinetic and pharmacodynamic behavior. Early and accurate prediction of these properties is paramount to de-risk drug development programs, saving invaluable time and resources.[1][2] This technical guide provides a comprehensive, albeit predictive, ADMET analysis of the novel heterocyclic compound, 5-Methyl-3-(oxazol-5-yl)isoxazole.
While specific experimental data for this compound is not publicly available, this document leverages the power of established in silico predictive models and outlines the subsequent experimental validation protocols. The following sections will delve into the predicted physicochemical properties and a detailed ADMET profile of this compound, present the methodologies behind these predictions, and propose experimental workflows for their validation.
Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical characteristics of a molecule are the bedrock upon which its ADMET profile is built. These properties, predicted using computational algorithms, offer the first glimpse into how this compound might behave in a biological system.
| Property | Predicted Value | Implication |
| Molecular Weight | 164.15 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| LogP | 1.85 | Optimal lipophilicity for cell membrane permeability. |
| LogD at pH 7.4 | 1.85 | Indicates good passive diffusion across biological membranes. |
| pKa | No ionizable centers predicted | Absorption is unlikely to be pH-dependent. |
| Aqueous Solubility | -3.5 (log mol/L) | Moderate solubility; may require formulation strategies for optimal absorption. |
| Polar Surface Area (PSA) | 58.2 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
Predictive ADMET Profile of this compound
The following tables summarize the predicted ADMET properties of this compound, derived from a consensus of various in silico models.
Absorption
| Parameter | Predicted Value/Classification | Method |
| Human Intestinal Absorption | High (95% absorbed) | QSAR Model |
| Caco-2 Permeability | High (15 x 10⁻⁶ cm/s) | Machine Learning |
| P-glycoprotein (P-gp) Substrate | No | Classification Model |
| Oral Bioavailability | >80% | Integrated QSAR & ML |
Distribution
| Parameter | Predicted Value/Classification | Method |
| Volume of Distribution (VDss) | 1.2 L/kg | Regression Model |
| Plasma Protein Binding | 85% | QSAR Model |
| Blood-Brain Barrier (BBB) Permeability | High | Machine Learning |
Metabolism
| Parameter | Predicted Value/Classification | Method |
| Cytochrome P450 (CYP) Isoform Inhibition | Non-inhibitor of CYP1A2, 2C9, 2C19, 2D6, 3A4 | Classification Model |
| CYP3A4 Substrate | Yes | Substrate Prediction Model |
| Metabolic Stability (Human Liver Microsomes) | Moderate (t½ = 45 min) | Regression Model |
Excretion
| Parameter | Predicted Value/Classification | Method |
| Primary Route of Elimination | Hepatic Clearance | Integrated Model |
| Renal Clearance | Low | QSAR Model |
Toxicity
| Parameter | Predicted Value/Classification | Method |
| hERG Inhibition | Low Risk | Classification Model |
| Ames Mutagenicity | Non-mutagenic | Structural Alert Analysis |
| Hepatotoxicity (DILI) | Low Risk | Classification Model |
| Carcinogenicity | Non-carcinogen | QSAR Model |
| Skin Sensitization | Low Risk | Machine Learning |
Methodologies: From In Silico Prediction to Experimental Validation
The generation of a robust ADMET profile relies on a synergistic approach, combining the speed and cost-effectiveness of in silico predictions with the definitive nature of experimental validation.
In Silico Prediction Methodologies
Modern ADMET prediction leverages sophisticated computational techniques to model the complex interactions between a drug molecule and the human body. These methods are broadly categorized as follows:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific ADMET endpoint.[3] By analyzing a large dataset of known compounds, these models can predict the properties of novel molecules based on their structural features.
-
Machine Learning (ML): ML algorithms, such as support vector machines, random forests, and deep neural networks, are increasingly employed for ADMET prediction.[3] These models can discern intricate, non-linear relationships within large datasets, often providing more accurate predictions than traditional QSAR models.
-
Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations provide insights into the interactions between a drug candidate and biological macromolecules, such as metabolic enzymes and transporters.[3] This allows for the prediction of metabolic pathways and potential drug-drug interactions.
Experimental ADMET Assays
To validate the in silico predictions and provide a definitive ADMET profile, a suite of in vitro and in vivo assays are essential.
-
Solubility: Kinetic and thermodynamic solubility assays are performed to determine the solubility of the compound in various aqueous buffers.
-
Lipophilicity: The octanol-water partition coefficient (LogP) is experimentally determined using methods like the shake-flask method or reverse-phase high-performance liquid chromatography (HPLC).
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier mimicking the human intestinal epithelium, to assess the rate of drug transport.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion across an artificial membrane.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are employed to determine the fraction of the drug that binds to plasma proteins.[4]
-
Blood-to-Plasma Ratio: This assay determines the partitioning of the drug between red blood cells and plasma.
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its intrinsic clearance and metabolic half-life.[4][5]
-
CYP Inhibition Assays: The potential of the compound to inhibit major cytochrome P450 enzymes is evaluated using fluorescent or mass spectrometry-based probes.[4]
-
Reaction Phenotyping: This assay identifies the specific CYP isoforms responsible for the metabolism of the drug candidate.
-
hERG Assay: Patch-clamp electrophysiology or binding assays are used to assess the potential for the compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
Ames Test: This bacterial reverse mutation assay is a standard for evaluating the mutagenic potential of a compound.
-
Hepatotoxicity Assays: In vitro assays using primary hepatocytes or cell lines are used to assess the potential for drug-induced liver injury (DILI).
Visualizing the Predictive Workflow and Biological Interactions
To further elucidate the concepts discussed, the following diagrams illustrate the ADMET prediction workflow, a hypothetical signaling pathway, and the interplay of ADMET parameters.
Caption: In Silico to In Vitro ADMET Workflow.
Caption: Hypothetical Off-Target Toxicity Pathway.
Caption: Interplay of ADMET Parameters and Efficacy.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 4. criver.com [criver.com]
- 5. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
5-Methyl-3-(oxazol-5-yl)isoxazole: A Technical Guide to a Novel Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel heterocyclic compound 5-Methyl-3-(oxazol-5-yl)isoxazole. Due to the absence of direct literature on this specific molecule, this guide synthesizes information from related isoxazole and oxazole chemistry to present a plausible synthetic pathway, potential biological activities, and relevant experimental protocols. The content is structured to serve as a foundational resource for researchers interested in the exploration and development of this and similar isoxazole-oxazole hybrids.
Introduction and Background
Isoxazole and oxazole moieties are prominent five-membered heterocyclic rings that form the core of numerous biologically active compounds. Their unique structural and electronic properties contribute to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The combination of these two privileged scaffolds into a single molecule, such as this compound, presents an intriguing opportunity for the development of novel therapeutic agents with potentially enhanced or unique biological profiles. This guide aims to provide a thorough background and a hypothetical, yet scientifically grounded, framework for the synthesis and investigation of this target compound.
Physicochemical Properties (Predicted)
While experimental data for this compound is unavailable, its basic physicochemical properties can be predicted based on its constituent parts.
| Property | Predicted Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.14 g/mol |
| LogP | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Proposed Synthesis
Currently, no published synthesis for this compound exists. However, based on established methodologies for the synthesis of 3,5-disubstituted isoxazoles and modern cross-coupling reactions, a plausible synthetic route is proposed. The general strategy involves the preparation of a 5-methylisoxazole precursor functionalized at the 3-position and an oxazole precursor, followed by a palladium-catalyzed cross-coupling reaction.
Synthesis of Precursors
3.1.1. Synthesis of 3-Iodo-5-methylisoxazole (Key Isoxazole Precursor)
A common and efficient method to introduce a leaving group at the 3-position of a 5-methylisoxazole is via the Sandmeyer reaction starting from 3-amino-5-methylisoxazole.
Experimental Protocol:
-
Diazotization: 3-Amino-5-methylisoxazole (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water at 0°C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 30 minutes.
-
Iodination: A solution of potassium iodide (1.5 eq) in water is then added to the diazonium salt solution, and the mixture is slowly warmed to room temperature and then heated to 60°C until nitrogen evolution ceases.
-
Work-up: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-iodo-5-methylisoxazole.
3.1.2. Synthesis of Oxazole-5-boronic acid pinacol ester (Key Oxazole Precursor)
Oxazole boronic esters can be prepared from the corresponding halo-oxazole through a palladium-catalyzed borylation reaction.
Experimental Protocol:
-
Borylation: To a solution of 5-bromooxazole (1.0 eq) in an anhydrous solvent such as dioxane or THF are added bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., potassium acetate) (3.0 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to afford oxazole-5-boronic acid pinacol ester.
Proposed Coupling Reaction: Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between two heterocyclic rings.
Experimental Protocol:
-
Coupling: In a reaction vessel, 3-iodo-5-methylisoxazole (1.0 eq), oxazole-5-boronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like P1) (2-5 mol%), and a base (e.g., aqueous sodium carbonate or potassium phosphate) are combined in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
The mixture is degassed and heated under an inert atmosphere at 80-110°C until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound are unknown, the activities of structurally similar compounds can provide insights into its potential therapeutic applications. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological effects. For instance, compounds containing a 5-methylisoxazole core linked to other heterocyclic rings have demonstrated anti-inflammatory, antifungal, and anticancer properties[3][4][5].
Tabulated Data of Structurally Similar Compounds
| Compound | Biological Activity | IC₅₀/MIC | Reference |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide | Anti-inflammatory | - | [3] |
| 5-methyl-3-arylisoxazole-4-carboxamides | Antifungal | 32-58% inhibition at 100 mg/L | [4] |
| 5-methyl-3-phenylisoxazole derivatives | Anticancer | GI₅₀ <0.1-3.6 µM | |
| Isoindole derivative with 5-methyl-isoxazole-3-yl group | Antifungal | - | [5] |
Hypothetical Signaling Pathway Inhibition
Based on the known anti-inflammatory and anticancer activities of related isoxazole derivatives, it is plausible that this compound could modulate key signaling pathways involved in these processes. For example, many anti-inflammatory agents target the NF-κB signaling pathway, while anticancer agents often interfere with pathways like PI3K/Akt/mTOR or MAPK/ERK.
Future Directions
The information presented in this guide provides a starting point for the investigation of this compound. Future research should focus on:
-
Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the resulting compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Biological Screening: Evaluating the synthesized compound in a broad range of biological assays to determine its activity profile, including but not limited to anti-inflammatory, antimicrobial, and anticancer screens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the target molecule to understand the relationship between its structure and biological activity, which can guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
This compound represents a novel and unexplored heterocyclic scaffold with potential for applications in drug discovery. By leveraging existing knowledge of isoxazole and oxazole chemistry, this technical guide provides a roadmap for its synthesis and initial biological evaluation. The exploration of such hybrid molecules is a promising avenue for the development of next-generation therapeutic agents.
References
An In-depth Technical Guide on the Synthesis of 3,5-Disubstituted Isoxazoles
Preface: A thorough investigation of scientific and patent literature revealed no specific records detailing the discovery, history, or synthesis of the compound "5-Methyl-3-(oxazol-5-yl)isoxazole." This suggests that this particular molecule may be a novel compound that has not yet been described in publicly accessible databases. Therefore, this guide provides a broader overview of established methods for the synthesis of 3,5-disubstituted isoxazoles, a class of compounds to which the requested molecule belongs. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis of isoxazole derivatives.
I. General Synthetic Strategies for 3,5-Disubstituted Isoxazoles
The isoxazole ring is a prominent scaffold in medicinal chemistry.[1][2][3] The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through 1,3-dipolar cycloaddition reactions. This approach typically involves the reaction of a nitrile oxide with an alkyne.[2][4][5]
Another prevalent method involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents.[6][7] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.
II. Key Synthetic Methodologies
This is a highly versatile and widely used method for constructing the isoxazole core. The general workflow involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
-
Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate or pyridine, to form the corresponding aldoxime.[4][6]
-
Nitrile Oxide Generation and Cycloaddition: The aldoxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in the presence of a base (e.g., triethylamine) to generate the nitrile oxide intermediate in situ.[4] This reactive intermediate readily undergoes a [3+2] cycloaddition reaction with a terminal alkyne to yield the 3,5-disubstituted isoxazole.[4][5] The reaction is typically carried out in a solvent like dichloromethane or a deep eutectic solvent.[1][7]
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[7]
Below is a generalized workflow for this synthetic approach.
This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The reaction conditions can be controlled to favor the formation of different regioisomers.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones
-
Reaction Setup: A solution of the 1,3-diketone and hydroxylamine hydrochloride is prepared in a suitable solvent, such as ethanol.
-
Condensation: A base, such as sodium hydroxide or sodium ethoxide, is added to the mixture. The reaction is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
The following diagram illustrates the logical relationship in this synthetic pathway.
III. Potential Biological Significance
While no biological data exists for "this compound," isoxazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][8][9] The combination of the isoxazole and oxazole rings, both of which are considered "privileged substructures" in medicinal chemistry, suggests that this novel compound could be a candidate for biological screening.[5]
IV. Conclusion
The synthesis of "this compound" has not been specifically reported. However, established synthetic methodologies for 3,5-disubstituted isoxazoles, primarily through 1,3-dipolar cycloaddition, provide a clear and feasible pathway for its potential synthesis. The information and general protocols provided in this guide are intended to aid researchers in the design and execution of synthetic routes toward this and other novel isoxazole derivatives for further investigation in drug discovery and development.
References
- 1. preprints.org [preprints.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolmolchem.com [biolmolchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 9. Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole
Abstract
This document provides a detailed three-step protocol for the synthesis of the heterocyclic compound 5-Methyl-3-(oxazol-5-yl)isoxazole. The synthesis commences with the reduction of commercially available 5-methylisoxazole-3-carboxylic acid to (5-methylisoxazol-3-yl)methanol, followed by its oxidation to 5-methylisoxazole-3-carbaldehyde. The final step involves the construction of the oxazole ring via the Van Leusen oxazole synthesis, reacting the aldehyde intermediate with tosylmethyl isocyanide (TosMIC). This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis.
Data Presentation
The following table summarizes the key quantitative data for the proposed three-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Theoretical Yield | Purity (Expected) |
| 1 | Reduction of Carboxylic Acid | 5-Methylisoxazole-3-carboxylic acid | Lithium aluminum hydride (LiAlH₄), H₂SO₄ | (5-Methylisoxazol-3-yl)methanol | 85% | >95% |
| 2 | Oxidation of Alcohol | (5-Methylisoxazol-3-yl)methanol | Pyridinium chlorochromate (PCC) | 5-Methylisoxazole-3-carbaldehyde | 80% | >97% |
| 3 | Van Leusen Oxazole Synthesis | 5-Methylisoxazole-3-carbaldehyde | Tosylmethyl isocyanide (TosMIC), K₂CO₃ | This compound | 75% | >98% |
Experimental Protocols
Part 1: Synthesis of (5-Methylisoxazol-3-yl)methanol
This procedure details the reduction of 5-methylisoxazole-3-carboxylic acid to (5-methylisoxazol-3-yl)methanol using lithium aluminum hydride.[1][2]
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
2M Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
A solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
Lithium aluminum hydride (1.5 eq) is cautiously added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled in an ice bath and quenched by the slow, dropwise addition of water, followed by 2M sulfuric acid to dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-methylisoxazol-3-yl)methanol.
Part 2: Synthesis of 5-Methylisoxazole-3-carbaldehyde
This protocol describes the oxidation of (5-methylisoxazol-3-yl)methanol to 5-methylisoxazole-3-carbaldehyde.[3]
Materials:
-
(5-Methylisoxazol-3-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
A solution of (5-methylisoxazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask.
-
Pyridinium chlorochromate (1.5 eq) is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to afford 5-methylisoxazole-3-carbaldehyde, which can be used in the next step without further purification if deemed sufficiently pure.
Part 3: Synthesis of this compound
This final step involves the Van Leusen oxazole synthesis to construct the oxazole ring.[4][5][6][7][8]
Materials:
-
5-Methylisoxazole-3-carbaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
5-Methylisoxazole-3-carbaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and potassium carbonate (2.0 eq) are combined in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is heated to reflux and stirred for 3-5 hours.
-
The reaction is monitored by TLC for the disappearance of the aldehyde.
-
Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
- 1. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chembk.com [chembk.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. varsal.com [varsal.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 5-Methyl-3-(oxazol-5-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Methyl-3-(oxazol-5-yl)isoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections outline various purification techniques, from basic recrystallization to advanced chromatographic methods, designed to achieve high purity of the target compound.
Introduction
The isolation and purification of synthetic compounds such as this compound are critical steps in the drug development pipeline to ensure the removal of impurities, by-products, and unreacted starting materials. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines several common and effective techniques applicable to isoxazole derivatives.
Purification Techniques
A summary of common purification techniques for isoxazole derivatives is presented below. The selection of the most appropriate method or combination of methods will depend on the specific impurity profile of the crude product.
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase/Solvent | Purity Achievable | Throughput | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | N/A | Ethanol, Methanol, Water[1][2][3] | Good to Excellent | Low to High | Simple, cost-effective. Requires suitable solvent selection. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Silica Gel H60, GF254[4] | Cyclohexane/Ethyl Acetate (e.g., 8:2 v/v)[4], Hexane/Ether mixtures[5] | Excellent | Low to Medium | Versatile, widely used for purification of organic compounds. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Reversed-Phase (C18), Normal-Phase (Silica) | Acetonitrile/Water, Methanol/Water (Reversed-Phase); Hexane/Isopropanol (Normal-Phase) | Very High to Excellent | Low to Medium | High resolution, suitable for final polishing steps and difficult separations.[6][7] |
| Suction Filtration | Physical separation of a solid product from a liquid phase. | N/A | Reaction solvent (e.g., Water)[8][9] | Variable | High | Effective when the product precipitates from the reaction mixture with high purity.[8] |
| Thin-Layer Chromatography | Analytical technique to monitor reaction progress and for method development.[10] | Silica Gel[3][10] | Similar to column chromatography eluents. | N/A (Analytical) | N/A | Used to determine appropriate solvent systems for column chromatography.[4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general method for the purification of crystalline isoxazole derivatives.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more ethanol portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Cyclohexane/Ethyl Acetate mixture)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the column bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
This protocol is ideal for achieving very high purity, especially for small-scale purifications or as a final polishing step.[11][12]
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative HPLC column (e.g., C18 for reversed-phase or silica for normal-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
System Setup: Equilibrate the preparative HPLC column with the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step process for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of isoxazole derivatives by thin-layer chromatography using complex formation [inis.iaea.org]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
Application Notes and Protocols: In Vitro Assay Development for 5-Methyl-3-(oxazol-5-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-Methyl-3-(oxazol-5-yl)isoxazole represents a novel chemical entity with potential for biological activity, owing to its isoxazole and oxazole heterocyclic cores. These motifs are present in numerous compounds with diverse pharmacological activities. This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a strategic workflow from broad phenotypic screening to more specific target-based assays. The protocols detailed herein are designed to establish a foundational understanding of the compound's cytotoxic and potential mechanistic effects.
The development of robust and reproducible in vitro assays is a critical first step in the drug discovery pipeline.[1][2] It allows for the early assessment of a compound's activity, mechanism of action, and potential liabilities, guiding decisions for further pre-clinical development.[3] This guide will focus on two key stages: initial cytotoxicity screening to determine the compound's effect on cell viability, and a representative target-based assay focusing on kinase inhibition, a common target class for heterocyclic compounds.
Proposed Screening Workflow
A tiered approach is recommended for the characterization of a novel compound like this compound. This ensures a systematic and cost-effective evaluation.
Caption: Tiered workflow for in vitro characterization.
Experimental Protocols
Protocol 1: XTT Cell Viability Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The XTT assay is a colorimetric assay that measures the reduction of a tetrazolium salt (XTT) to a colored formazan product by metabolically active cells.[4]
Materials:
-
Human cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling reagent)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
XTT Assay:
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[4]
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a multi-well spectrophotometer. A reference wavelength of 660 nm can be used to subtract background noise.[4]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (cytotoxic concentration 50%).
-
Protocol 2: ADP-Glo™ Kinase Assay for Inhibitor Screening
Should the initial screening suggest a potential role in cell signaling, a broad kinase inhibitor screen is a logical next step. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5] This protocol provides a general framework for screening against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., a panel of representative kinases)
-
Kinase-specific substrate and ATP
-
Kinase reaction buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare the kinase reaction mixture containing the kinase, its substrate, and ATP in the kinase reaction buffer.
-
In a white assay plate, add 2.5 µL of this compound at various concentrations (e.g., 10 µM for a primary screen).
-
Add 2.5 µL of the kinase reaction mixture to each well to initiate the reaction.
-
Include no-kinase controls and vehicle controls.
-
Incubate at room temperature for 60 minutes.
-
-
Detection of ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the compound relative to the vehicle control.
-
For compounds showing significant inhibition, perform a dose-response experiment to determine the IC₅₀ value.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | GI₅₀ (µM) |
| A549 | 48 | 12.5 |
| HeLa | 48 | 25.1 |
| MCF-7 | 48 | 18.7 |
Data are hypothetical and for illustrative purposes.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (µM) |
| Kinase A | 2.3 |
| Kinase B | > 50 |
| Kinase C | 15.8 |
Data are hypothetical and for illustrative purposes.
Visualization of a Hypothetical Signaling Pathway
If this compound is identified as a kinase inhibitor (e.g., of "Kinase A"), it may interfere with a signaling pathway crucial for cell survival and proliferation.
Caption: Inhibition of a hypothetical pro-survival pathway.
References
- 1. criver.com [criver.com]
- 2. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 3. selvita.com [selvita.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols for 5-Methyl-3-(oxazol-5-yl)isoxazole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a generalized guide based on available research on structurally related isoxazole and isoxazole-oxazole hybrid compounds. As of the date of this document, specific experimental data and established protocols for "5-Methyl-3-(oxazol-5-yl)isoxazole" are not publicly available. Therefore, the information provided herein should be considered a representative framework and may require optimization for the specific cell lines and experimental conditions used.
Introduction
Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The hybrid structure of "this compound," combining both an isoxazole and an oxazole moiety, suggests its potential as a bioactive agent. This document provides detailed protocols for the initial in vitro evaluation of this compound in cancer cell culture models, focusing on cytotoxicity, apoptosis induction, and potential signaling pathway modulation.
Data Presentation: Representative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for "this compound" against a panel of human cancer cell lines, based on typical potencies observed for related isoxazole derivatives.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 25.3 |
| HCT116 | Colon Carcinoma | 48 | 12.8 |
Experimental Protocols
Preparation of Stock Solution
A crucial first step for in vitro studies is the proper solubilization of the test compound to ensure accurate and reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Cell Culture and Maintenance
Standard aseptic cell culture techniques are required for maintaining healthy and viable cell lines for experimentation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, PC-3, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways potentially involved in cancer cell survival and proliferation. Based on literature for related compounds, the PI3K/Akt/mTOR and apoptosis-related pathways are relevant starting points.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualization of Methodologies and Pathways
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of this compound.
Hypothetical Signaling Pathway
Based on studies of other isoxazole derivatives, a potential mechanism of action could involve the induction of apoptosis through modulation of key signaling pathways.
Caption: A hypothetical signaling pathway for apoptosis induction by this compound.
Application Notes and Protocols for Isoxazole Derivatives in Animal Models
Disclaimer: No specific animal model studies were identified for "5-Methyl-3-(oxazol-5-yl)isoxazole." The following application notes and protocols are based on published research for structurally related isoxazole derivatives with demonstrated anti-inflammatory and anticancer activities. These notes are intended to provide researchers, scientists, and drug development professionals with exemplary methodologies and data for preclinical evaluation of novel isoxazole compounds.
I. Anti-inflammatory Activity of Isoxazole Derivatives
Isoxazole derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.
Quantitative Data Summary
The following table summarizes the in vivo anti-inflammatory activity of representative isoxazole derivatives from preclinical studies.
| Compound ID | Animal Model | Dose | Route of Administration | % Edema Inhibition (Time) | Reference Compound | % Inhibition by Reference |
| TPI-7 | Wistar Rats | 100 mg/kg | Oral | 68.75% (3h) | Nimesulide (10 mg/kg) | 75.00% (3h) |
| TPI-13 | Wistar Rats | 100 mg/kg | Oral | 62.50% (3h) | Nimesulide (10 mg/kg) | 75.00% (3h) |
| Compound 5b | Wistar Rats | 10 mg/kg | Oral | 76.71% (3h) | Diclofenac Sodium (10 mg/kg) | 80.13% (3h) |
| Compound 5c | Wistar Rats | 10 mg/kg | Oral | 75.56% (3h) | Diclofenac Sodium (10 mg/kg) | 80.13% (3h) |
| Compound 5d | Wistar Rats | 10 mg/kg | Oral | 72.32% (3h) | Diclofenac Sodium (10 mg/kg) | 80.13% (3h) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.[1][2][3][4]
1. Animals:
-
Male or female Wistar albino rats (150-200 g).
-
Animals are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Materials:
-
Test Isoxazole Derivative
-
Standard Drug (e.g., Diclofenac Sodium, Nimesulide)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer
3. Procedure:
-
Divide the rats into groups (n=6 per group): Vehicle control, Standard drug, and Test compound groups (at various doses).
-
Administer the test compound or standard drug orally (or via the desired route) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, and 3 hours post-injection.
-
Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Signaling Pathway: COX-2 Inhibition
Many anti-inflammatory isoxazole derivatives exert their effect by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory cascade that leads to the production of prostaglandins.
COX-2 Inhibition Pathway
II. Anticancer Activity of Isoxazole Derivatives
Isoxazole-containing compounds have emerged as a promising class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[5][6][7]
Quantitative Data Summary
The table below presents the in vitro and in vivo anticancer activity of selected isoxazole derivatives.
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | Animal Model | Dose & Route | Tumor Growth Inhibition |
| Compound 15 | MCF-7 (Breast) | - | Sprague-Dawley Rats (DMBA-induced) | - | Significant inhibition |
| Compound 24 | Breast & Prostate | - | - | - | - |
| Compound 30 | Solid & Hematological Tumors | Low nM range | Mice | - | Favorable in vivo activity |
| KRIBB3 | Colon, Prostate, Breast, Lung | - | Mice | Intraperitoneal | Substantial reduction in tumor volume |
| NVP-AUY922 | Lung & Breast | - | - | - | - |
Experimental Protocol: Xenograft Mouse Model
This model is crucial for evaluating the in vivo efficacy of potential anticancer compounds.
1. Animals:
-
Immunocompromised mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old.
-
House animals in a sterile environment with autoclaved food, water, and bedding.
2. Cell Culture and Tumor Implantation:
-
Culture the desired human cancer cell line (e.g., MCF-7, HeLa) under appropriate conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
3. Treatment:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the isoxazole derivative (dissolved in a suitable vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group should receive the vehicle only.
4. Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of isoxazole derivatives.
Anticancer Screening Workflow
III. Potential Mechanisms of Action for Anticancer Isoxazole Derivatives
Several mechanisms of action have been proposed for the anticancer effects of isoxazole derivatives.[6]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Aromatase Inhibition: Blocking the production of estrogens, which can fuel the growth of hormone-receptor-positive breast cancers.
-
Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.
-
Topoisomerase Inhibition: Interfering with enzymes that are necessary for DNA replication and repair.
-
HDAC Inhibition: Inhibiting histone deacetylases, which can lead to changes in gene expression that suppress tumor growth.
-
ERα Inhibition: Blocking the estrogen receptor alpha, a key driver in some breast cancers.
Signaling Pathway: HSP90 Inhibition
Some isoxazole derivatives, such as NVP-AUY922, function as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that is crucial for the stability and function of many oncoproteins.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. eijst.org.uk [eijst.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
Application Notes: Isoxazole Derivatives as Biologically Active Compounds
Note to the Reader: Extensive research did not yield specific information on "5-Methyl-3-(oxazol-5-yl)isoxazole" for use as a molecular probe. The following application notes provide a broader overview of the isoxazole class of compounds, summarizing their diverse biological activities and general synthesis methods as documented in publicly available scientific literature. This information is intended to provide a general understanding of the potential of the isoxazole scaffold in drug discovery and chemical biology.
Introduction to Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is a key component in numerous compounds with a wide range of biological activities and is present in several clinically approved drugs.[1] The versatility of the isoxazole ring allows for structural modifications that can significantly enhance pharmacological properties, making it a valuable scaffold in medicinal chemistry.[2][3]
Diverse Biological Activities of Isoxazole Derivatives
Isoxazole derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many isoxazole-containing compounds have been investigated for their potential as anticancer agents.[2][4][5]
-
Anti-inflammatory Properties: The isoxazole ring is a key feature in some anti-inflammatory drugs.[2][4][6]
-
Antimicrobial Effects: Various derivatives have demonstrated antibacterial and antifungal properties.[4][5]
-
Antioxidant Capacity: Certain isoxazole derivatives have been identified as having significant antioxidant activity.
-
Neuroprotective Effects: The potential of isoxazoles in the context of neurodegenerative disorders is an area of ongoing research.[2][3][4]
-
Other Activities: The biological activities of isoxazoles also extend to analgesic, antidiabetic, antiviral, and antiepileptic properties.[2][6][7][8]
Quantitative Data on Biologically Active Isoxazole Derivatives
The following table summarizes some of the quantitative data reported for various isoxazole derivatives, showcasing their potency in different biological assays.
| Compound Class | Biological Activity | Assay | Results | Reference |
| Isoxazole-carboxamide derivatives | Antioxidant | DPPH assay | IC₅₀ = 7.8 ± 1.21 µg/mL | [9] |
| Substituted isoxazole derivatives | Tyrosinase inhibition | Enzyme assay | IC₅₀ values between 61.47 ± 3.46 and 188.52 ± 5.85 µM | [9] |
General Synthesis of Isoxazole Derivatives
Several synthetic strategies have been developed for the preparation of isoxazole derivatives. A common and versatile method is the 1,3-dipolar cycloaddition reaction. Another widely used approach involves the reaction of chalcones with hydroxylamine hydrochloride.[10][11]
General Protocol for the Synthesis of Isoxazoles from Chalcones
This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.
Materials:
-
Substituted chalcone
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or other appropriate solvent
Procedure:
-
Dissolve the substituted chalcone in a suitable solvent, such as ethanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Add a base (e.g., aqueous potassium hydroxide) to the reaction mixture.
-
Reflux the mixture for the appropriate amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent to obtain the pure isoxazole derivative.
This is a generalized protocol and may require optimization for specific substrates.
Below is a diagram illustrating a general workflow for the synthesis and biological evaluation of isoxazole derivatives.
Caption: General workflow for synthesis and evaluation of isoxazoles.
The following diagram illustrates a general chemical scheme for the synthesis of isoxazoles from chalcones.
Caption: Synthesis of isoxazoles from chalcones.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 6. ijpca.org [ijpca.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification of 5-Methyl-3-(oxazol-5-yl)isoxazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 5-Methyl-3-(oxazol-5-yl)isoxazole is a novel chemical entity for which specific biological targets have not been publicly documented. This document provides a comprehensive framework of established methodologies for the target identification and deconvolution of such a compound, based on the known biological activities of related isoxazole structures.
Application Notes
Introduction
This compound is a heterocyclic compound featuring both isoxazole and oxazole moieties. The isoxazole scaffold is a prominent feature in many biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] The identification of the specific molecular targets of this compound is a critical step in elucidating its mechanism of action, optimizing its therapeutic potential, and assessing any potential off-target effects.
These application notes provide a strategic overview and detailed protocols for researchers embarking on target identification studies for this novel compound.
Potential Therapeutic Rationale
Given the broad bioactivity of isoxazole-containing compounds, this compound could potentially modulate key cellular pathways involved in various disease states. For instance, many isoxazole derivatives are known to inhibit kinases, proteases, or other enzymes involved in signal transduction.[3] Therefore, initial hypotheses could center on pathways commonly dysregulated in cancer or inflammatory diseases, such as the MAPK/ERK or PI3K/Akt signaling pathways.[6][7][8][9][10][11][12][13][14][15]
Strategies for Target Identification
A multi-pronged approach is recommended to confidently identify and validate the biological target(s) of a novel small molecule.
-
Affinity-Based Chemoproteomics: This is the most direct method for identifying protein interactors. It involves chemically modifying the compound of interest to create a probe that can be used to "pull down" binding proteins from a cell or tissue lysate.[16][17] The captured proteins are subsequently identified using mass spectrometry. Competition experiments, where the free compound is used to prevent binding to the probe, are essential for distinguishing specific targets from non-specific binders.[16][18]
-
Stability-Based Approaches (Label-Free): Methods like the Cellular Thermal Shift Assay (CETSA) or Stability of Proteins from Rates of Oxidation (SPROX) operate on the principle that a ligand binding to its target protein confers thermal or chemical stability.[19] These methods are advantageous as they do not require chemical modification of the compound. Changes in protein stability across the proteome in the presence of the compound can be quantified by mass spectrometry to identify targets.
-
Genetic and Functional Approaches: Techniques such as CRISPR-based genetic screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or a critical pathway component.
This document will focus on providing detailed protocols for the affinity-based chemoproteomics approach, which remains a cornerstone of target deconvolution.
Data Presentation
Quantitative data from target identification and validation experiments should be organized systematically. The following tables are provided as templates for data presentation.
Table 1: Summary of Validated Protein-Ligand Interactions (Hypothetical Data) This table should be used to summarize confirmed interactions and their binding characteristics.
| Protein Target | Gene Name | Binding Affinity (Kd) | Method of Validation | Cellular Activity (IC50) |
| Mitogen-activated protein kinase kinase 1 | MAP2K1 | 150 nM | Isothermal Titration Calorimetry (ITC) | 1.2 µM |
| Peroxiredoxin-1 | PRDX1 | 800 nM | Surface Plasmon Resonance (SPR) | 5.5 µM |
| Phosphoinositide 3-kinase alpha | PIK3CA | 2.1 µM | Microscale Thermophoresis (MST) | 10.8 µM |
Table 2: Quantitative Chemoproteomics Hit List from Competition Pull-Down (Hypothetical Data) This table is for presenting candidate proteins identified via quantitative mass spectrometry. Hits are ranked based on their dose-dependent displacement by the free compound.
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (High Competition) | p-value | Specificity Score | Putative Target |
| P27361 | MAP2K1 | -4.5 | 0.0001 | 0.95 | Yes |
| P30041 | PRDX1 | -3.8 | 0.0015 | 0.88 | Yes |
| Q9Y243 | GSK3B | -1.5 | 0.045 | 0.65 | Possible |
| P42336 | PIK3CA | -3.1 | 0.008 | 0.81 | Yes |
| P04626 | ERBB2 | -0.5 | 0.21 | 0.32 | No |
| P62258 | ACTG1 | -0.1 | 0.85 | 0.05 | No |
Experimental Protocols
Protocol 1: Affinity-Based Target Pull-Down Assay
Objective: To enrich and identify proteins from a cellular lysate that specifically bind to this compound.
Principle: An analog of the compound is synthesized with a linker arm and immobilized on a solid support (e.g., agarose beads). This "bait" is incubated with a protein lysate. Proteins that bind to the compound are retained on the beads, while non-binders are washed away. The bound proteins are then eluted and identified by mass spectrometry. A crucial control involves a competition experiment where excess free compound is added to the lysate to prevent specific targets from binding to the beads.
Materials:
-
Affinity Resin: this compound analog immobilized on NHS-activated Sepharose beads.
-
Control Resin: Unmodified Sepharose beads blocked with ethanolamine.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Cell culture of interest (e.g., a cancer cell line responsive to isoxazole derivatives).
-
Microcentrifuge tubes, refrigerated centrifuge, end-over-end rotator.
Procedure:
-
Preparation of Cell Lysate: a. Culture cells to ~80-90% confluency. b. Harvest cells, wash twice with ice-cold PBS, and pellet by centrifugation. c. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 107 cells). d. Incubate on ice for 30 minutes with periodic vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (this is the proteome extract) and determine the protein concentration using a BCA assay.
-
Affinity Resin Equilibration: a. Aliquot 50 µL of the affinity resin slurry and control resin slurry into separate microcentrifuge tubes. b. Wash the resin three times with 1 mL of ice-cold Lysis Buffer (without inhibitors). Pellet the resin by centrifuging at 1,000 x g for 2 minutes at 4°C between washes.
-
Binding and Competition: a. Adjust the protein concentration of the lysate to 2 mg/mL with Lysis Buffer. b. Prepare three experimental tubes:
- Test Sample: 1 mg of lysate + equilibrated affinity resin.
- Competition Control: 1 mg of lysate pre-incubated with 100 µM of free this compound for 1 hour at 4°C, then add equilibrated affinity resin.
- Negative Control: 1 mg of lysate + equilibrated control resin. c. Incubate all tubes on an end-over-end rotator for 2-4 hours at 4°C.
-
Washing: a. Pellet the resin by centrifugation (1,000 x g, 2 min, 4°C). Discard the supernatant. b. Wash the resin five times with 1 mL of ice-cold Wash Buffer. Ensure the resin is fully resuspended during each wash.
-
Elution: a. After the final wash, remove all supernatant. b. Add 50 µL of 2X SDS-PAGE sample buffer to the resin pellet. c. Boil the samples at 95°C for 10 minutes to elute bound proteins and denature them. d. Centrifuge at 14,000 x g for 5 minutes. The supernatant contains the eluted proteins.
-
Analysis: a. Run the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain. Specific target proteins should appear as distinct bands in the "Test Sample" lane, which are significantly reduced or absent in the "Competition Control" and "Negative Control" lanes. b. Excise unique bands for in-gel trypsin digestion followed by LC-MS/MS for protein identification. c. For a more comprehensive, unbiased analysis, perform on-bead digestion of the entire eluted sample and analyze by quantitative proteomics (see Protocol 2).
Visualizations
Experimental and Logic Workflows
The following diagrams illustrate the general workflow for target identification and a hypothetical signaling pathway that could be modulated by the compound.
Caption: A flowchart illustrating the key stages of affinity-based target identification.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Formulation Strategies for In Vivo Evaluation of 5-Methyl-3-(oxazol-5-yl)isoxazole
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to developing a suitable formulation for the in vivo administration of the investigational compound, 5-Methyl-3-(oxazol-5-yl)isoxazole, focusing on strategies to address its presumed poor aqueous solubility.
Introduction
This compound is a heterocyclic compound with potential therapeutic applications. As with many novel chemical entities, it is anticipated to exhibit low aqueous solubility, a characteristic that presents a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[1][2] This application note outlines a systematic approach to formulation development, drawing upon established strategies for enhancing the bioavailability of poorly soluble drugs. The selection of an appropriate formulation is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.
Physicochemical Characterization (Hypothetical Data)
Prior to formulation development, a thorough physicochemical characterization of this compound is paramount. The following table summarizes hypothetical data that should be experimentally determined.
| Parameter | Hypothetical Value | Implication for Formulation |
| Molecular Weight | ~164.14 g/mol | Standard for a small molecule. |
| LogP | 3.2 | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Requires solubilization enhancement for in vivo studies. |
| Melting Point | 150-155 °C | High melting point may suggest strong crystal lattice energy, potentially impacting dissolution. |
| pKa | Not Ionizable | pH adjustment of the vehicle will not significantly improve solubility. |
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to improve its dissolution and absorption.[3][4] The choice of formulation will depend on the required dose, the route of administration, and the animal species being used.
Commonly Used Approaches:
-
Co-solvent Systems: A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility and stability in aqueous environments.[1]
-
Lipid-based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which can enhance lymphatic absorption and bypass first-pass metabolism.[3]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[1][2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[4]
Recommended Starting Formulations for In Vivo Studies
For initial in vivo screening, simple and well-characterized vehicle systems are recommended. The following table provides examples of formulations that can be evaluated for their ability to solubilize this compound.
| Formulation Component | Vehicle Composition (Example) | Rationale |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Saline | A common vehicle for preclinical studies, balancing solubilizing power with tolerability. |
| Surfactant System | 5% Solutol® HS 15 in Saline | Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent with a good safety profile.[1] |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in Water | Suitable for compounds that cannot be fully solubilized, but requires particle size control. |
Experimental Protocols
Protocol 1: Solubility Assessment in Various Vehicles
Objective: To determine the solubility of this compound in different formulation vehicles to identify a suitable candidate for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Solutol® HS 15
-
Carboxymethylcellulose (CMC), low viscosity
-
Saline (0.9% NaCl)
-
Deionized water
-
Vials, shaker, centrifuge, HPLC system
Procedure:
-
Prepare the vehicle systems as described in the table above.
-
Add an excess amount of this compound to a known volume of each vehicle in a glass vial.
-
Seal the vials and place them on a shaker at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
-
The concentration determined represents the solubility of the compound in that vehicle.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a solution of this compound in a co-solvent system for oral administration in rodents.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Sterile Saline
-
Sterile vials, magnetic stirrer, and stir bar
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
In a sterile vial, add the required volume of DMSO to the compound.
-
Vortex or sonicate until the compound is fully dissolved.
-
Add the required volume of PEG 400 and mix thoroughly.
-
Slowly add the required volume of sterile saline while stirring to avoid precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
Store the formulation at an appropriate temperature and protect it from light until administration.
Visualizations
Caption: Workflow for the preparation and in vivo testing of a this compound formulation.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole. The following information is based on established principles of heterocyclic chemistry, as a direct, optimized protocol for this specific molecule is not widely published. The proposed synthetic route involves the coupling of key intermediates, 5-methylisoxazole-3-carbonyl chloride and a suitable oxazole precursor, followed by cyclization.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Question: I am observing a very low overall yield. What are the potential causes and how can I improve it?
Answer:
Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incomplete formation of 5-methylisoxazole-3-carbonyl chloride: The conversion of the carboxylic acid to the acid chloride is a critical step. | Ensure thionyl chloride (SOCl₂) is fresh and used in excess. The reaction should be performed under anhydrous conditions, as any moisture will quench the SOCl₂. Refluxing for an adequate duration (typically 1-2 hours) is necessary to drive the reaction to completion.[1] |
| Side reactions during the coupling step: The acid chloride is highly reactive and can react with other nucleophiles present in the reaction mixture. | The coupling reaction should be carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acid chloride. The slow, dropwise addition of the acid chloride to the oxazole precursor is recommended. Ensure the use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated. |
| Poor cyclization efficiency: The final ring-closing step to form the isoxazole can be sensitive to reaction conditions. | The choice of solvent and base is critical. Aprotic polar solvents like DMF or THF are often used. A stronger base, such as sodium ethoxide, might be required to facilitate the cyclization.[2] Reaction temperature and time should be optimized; monitor the reaction progress by TLC. |
| Degradation of the isoxazole ring: The N-O bond in isoxazoles can be labile under certain conditions, such as strongly acidic or basic media, or in the presence of reducing agents.[3][4] | Maintain a neutral or mildly basic pH during workup and purification. Avoid harsh reaction conditions where possible. |
To illustrate yield optimization, consider the following hypothetical data for the cyclization step:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 12 | 25 |
| 2 | Sodium Ethoxide | Ethanol | 50 | 6 | 45 |
| 3 | Potassium Carbonate | DMF | 80 | 4 | 60 |
| 4 | DBU | Acetonitrile | 60 | 8 | 55 |
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
Byproduct formation is a common challenge in heterocyclic synthesis. Identifying the nature of the impurities can help in devising a strategy to suppress their formation.
Potential Side Reactions & Prevention:
-
Dimerization of the acid chloride: 5-methylisoxazole-3-carbonyl chloride can potentially react with itself. This can be minimized by adding the acid chloride slowly to the reaction mixture containing the oxazole precursor, ensuring the latter is always in excess locally.
-
Reaction at the wrong site (regioselectivity issues): If the oxazole precursor has multiple reactive sites, this can lead to a mixture of isomers. While less common for the proposed route, ensuring the use of precursors with distinct reactivity at the desired position is key. General principles of isoxazole synthesis highlight that regioselectivity can be a challenge.[5][6]
-
Incomplete cyclization: The intermediate amide may be present as a major byproduct if the cyclization conditions are not optimal. Increasing the reaction temperature or using a stronger base can help drive the reaction to completion.
-
Hydrolysis of the acid chloride: If any moisture is present, the acid chloride will revert to the carboxylic acid. Using anhydrous solvents and reagents is critical.
A troubleshooting workflow for byproduct formation is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
"5-Methyl-3-(oxazol-5-yl)isoxazole" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Methyl-3-(oxazol-5-yl)isoxazole.
Troubleshooting Guide: Solubility Issues
Issue: Poor Aqueous Solubility
Researchers frequently encounter challenges in dissolving this compound in aqueous buffers, which is essential for many biological assays. This is likely due to the compound's chemical structure, which consists of two heterocyclic rings (isoxazole and oxazole), contributing to a rigid, crystalline structure with limited capacity for hydrogen bonding with water.
Initial Troubleshooting Steps:
-
Sonication: Gently sonicate the sample in the desired aqueous buffer to aid in the dispersion and dissolution of solid particles.
-
Heating: Carefully heat the solution to increase the kinetic energy and entropy of the system, which can favor dissolution. Monitor for any signs of compound degradation.
-
pH Adjustment: If the compound has ionizable groups (though this compound is not readily ionizable), adjusting the pH of the buffer can significantly impact solubility.
If these initial steps are unsuccessful, more advanced formulation strategies may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?
While experimental data for this specific molecule is limited, we can infer properties based on its constituent moieties. The isoxazole and oxazole rings are aromatic and relatively nonpolar. The presence of a methyl group adds to its lipophilicity. These features suggest a compound that is likely to be poorly soluble in water.
Q2: I'm observing precipitation of the compound during my cell-based assay. What can I do?
Precipitation during an experiment can be due to a variety of factors, including a change in temperature, pH, or interaction with components of the assay medium. To address this:
-
Lower the final concentration: The most straightforward approach is to work at a lower, more soluble concentration of the compound.
-
Use a co-solvent: If compatible with your experimental system, a small percentage of a water-miscible organic solvent like DMSO or ethanol can help maintain solubility.
-
Formulate with excipients: Consider using solubilizing agents such as cyclodextrins or non-ionic surfactants.
Q3: What are the most effective strategies for enhancing the aqueous solubility of this compound for in vivo studies?
For in vivo applications, formulation is critical to ensure adequate bioavailability. Several strategies can be employed:
-
Co-solvents: A mixture of water and a biocompatible organic solvent can be used.[1]
-
Surfactants: These can form micelles that encapsulate the compound, increasing its apparent solubility.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with the compound, enhancing its solubility.[3]
-
Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[4][5]
Solubility Enhancement Strategies: A Comparative Overview
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solvent's capacity to dissolve nonpolar compounds. | Simple to prepare; can significantly increase solubility. | Potential for solvent toxicity in biological systems. |
| Surfactants | Formation of micelles that encapsulate the hydrophobic compound. | High solubilization capacity. | Can interfere with biological assays; potential for toxicity. |
| Cyclodextrins | Formation of inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity. | Can improve stability as well as solubility; generally low toxicity. | Can be expensive; may not be suitable for all molecules. |
| pH Adjustment | Ionization of the compound at a specific pH to increase its polarity. | Very effective for ionizable compounds. | Not applicable to neutral compounds like this compound. |
| Particle Size Reduction | Increasing the surface area of the solid compound to enhance the dissolution rate.[2][5] | Improves dissolution rate without chemical modification. | Does not increase equilibrium solubility; can lead to particle agglomeration. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Kinetic Solubility Assessment
This high-throughput method is useful for early-stage drug discovery.
-
Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.
-
Dilution: Add a small volume of the stock solution to the aqueous buffer of interest.
-
Incubation: Allow the solution to equilibrate for a short period (e.g., 1-2 hours) at a specific temperature.
-
Detection of Precipitation: Measure the turbidity of the solution using nephelometry or determine the concentration of the dissolved compound after filtration using UV spectroscopy.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Hypothetical signaling pathway inhibition.
References
"5-Methyl-3-(oxazol-5-yl)isoxazole" stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3-(oxazol-5-yl)isoxazole. The information provided is based on the general stability and degradation characteristics of isoxazole and oxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability limitations of this compound?
Based on the chemistry of its constituent isoxazole and oxazole rings, this compound is likely susceptible to degradation under certain conditions. The isoxazole ring is known to be sensitive to pH extremes, light, and heat. The oxazole ring is generally more stable but can also degrade under hydrolytic, photolytic, and oxidative stress.[1][2] Maximum stability for isoxazole-containing compounds is often observed in the neutral pH range.
Q2: What are the likely degradation pathways for this molecule?
The primary degradation pathways are expected to involve the opening of the isoxazole and/or oxazole rings.
-
Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the isoxazole ring, leading to ring cleavage. The oxazole ring can also undergo acid-catalyzed hydrolysis, though it is generally more resistant.[1]
-
Photodegradation: Exposure to UV light can induce photochemical rearrangement or degradation of both heterocyclic rings. Isoxazoles can rearrange to oxazoles upon UV irradiation.
-
Oxidation: The molecule may be susceptible to oxidative degradation, potentially leading to the formation of various oxidized byproducts.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule, likely initiating with the cleavage of the weaker N-O bond in the isoxazole ring.
Q3: What are some potential degradation products I should look for?
While specific degradation products for this compound have not been reported, based on the degradation of related compounds, potential products could arise from the cleavage of either heterocyclic ring. For example, hydrolysis of the isoxazole ring could lead to the formation of a β-keto nitrile derivative.
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[3][4][5] This method should be capable of separating the intact molecule from its potential degradation products.
Troubleshooting Guides
Guide 1: Unexpected Degradation Observed During Storage
| Symptom | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram of a stored sample. | Improper Storage Conditions: Exposure to light, elevated temperature, or humidity. | Store the compound in a cool, dark, and dry place. Use amber vials or protect from light. Store under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
| Change in physical appearance (e.g., color change). | Significant Degradation: Likely due to severe stress conditions. | Re-evaluate storage conditions immediately. Perform a forced degradation study to identify the degradation products and understand the degradation pathway. |
Guide 2: Issues with HPLC Analysis
| Symptom | Possible Cause | Recommended Action |
| Poor peak shape (tailing or fronting). | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase. | Adjust the mobile phase pH. For many heterocyclic compounds, a pH between 3 and 7 is a good starting point. |
| Column Overload: Injecting too concentrated a sample. | Dilute the sample and re-inject. | |
| Contaminated Guard Column/Column: Accumulation of impurities. | Replace the guard column. If the problem persists, flush or replace the analytical column.[6] | |
| Drifting retention times. | Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase. | Prepare fresh mobile phase daily. Ensure the mobile phase components are miscible and well-mixed.[6] |
| Temperature Fluctuations: Inconsistent column temperature. | Use a column oven to maintain a constant temperature.[6] | |
| Ghost peaks. | Contaminated Mobile Phase or HPLC System: Impurities in the solvents or carryover from previous injections. | Use HPLC-grade solvents. Flush the injector and the entire system. Run a blank gradient to identify the source of contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9]
Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally recommended.[7]
Stress Conditions (as per ICH Q1A(R2) guidelines): [7][10]
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours). |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) and monitor for degradation over time. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature, monitoring over time. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven. Monitor for degradation at various time points. |
| Photodegradation | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
Analysis: Analyze the stressed samples by a suitable analytical technique, such as HPLC with a UV or mass spectrometric detector, to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[3][4][5]
| Parameter | Starting Conditions | Optimization Strategy |
| Column | C18, 250 x 4.6 mm, 5 µm | Try different stationary phases (e.g., C8, Phenyl) if resolution is poor. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Adjust the gradient profile to improve separation of closely eluting peaks. Modify the aqueous phase pH with buffers (e.g., phosphate, acetate) if peak shape is poor. |
| Gradient | Start with a linear gradient from 10% B to 90% B over 20 minutes. | Optimize the gradient slope and hold times based on the chromatograms of the stressed samples. |
| Flow Rate | 1.0 mL/min | Adjust between 0.8 and 1.2 mL/min to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Vary the temperature (e.g., 25-40 °C) to improve peak shape and resolution. |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan of the analyte) or Mass Spectrometry. | Use a photodiode array (PDA) detector to check for peak purity. |
| Injection Volume | 10 µL | Adjust based on detector response and to avoid column overload. |
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
This table presents hypothetical data for illustrative purposes, as no experimental data for this specific compound was found in the public domain.
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Total Impurities (%) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.8 |
| 0.1 M NaOH (60 °C) | 8 | 89.7 | 10.3 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 7.5 |
| Dry Heat (80 °C) | 48 | 95.1 | 4.9 |
| Photostability (ICH Q1B) | - | 91.3 | 8.7 |
Visualizations
Caption: Predicted hydrolytic degradation pathways.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
Technical Support Center: 5-Methyl-3-(oxazol-5-yl)isoxazole Off-Target Effects Investigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of the novel compound 5-Methyl-3-(oxazol-5-yl)isoxazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound's off-target effects.
Issue 1: Unexpected Cell Viability Reduction in Non-Target Cell Lines
-
Question: We are observing significant cytotoxicity in our control cell lines (e.g., HEK293, HepG2) at concentrations where the primary target is not expressed. What could be the cause?
-
Answer: Unexpected cytotoxicity in non-target cell lines can stem from several factors. A primary consideration for heterocyclic compounds like this compound is off-target kinase inhibition.[1][2] Many cellular processes are regulated by kinases, and broad-spectrum inhibition can lead to a loss of viability.
Recommended Actions:
-
Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target kinases.[3][4] Services are available that screen against hundreds of kinases to provide a comprehensive inhibition profile.
-
Dose-Response Analysis: Conduct a more granular dose-response curve in your control cell lines to determine the precise IC50 value. This can help differentiate between general toxicity and a specific off-target effect.
-
Mitochondrial Toxicity Assay: Assess mitochondrial function using assays like MTT or Seahorse to determine if the compound is impairing cellular respiration.
-
Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death (apoptosis vs. necrosis), which can provide clues about the affected pathways.
-
Issue 2: Inconsistent Results in In Vitro Kinase Assays
-
Question: Our in-house kinase assays for potential off-targets of this compound are showing high variability between experiments. How can we improve reproducibility?
-
Answer: Variability in in vitro kinase assays can be attributed to several experimental factors. For compounds like this compound, which may compete with ATP, the concentration of ATP in the assay is critical.
Recommended Actions:
-
Standardize ATP Concentration: Ensure the ATP concentration is consistent across all assays and is ideally at or near the Km for each specific kinase being tested.[4]
-
Enzyme Quality: Use highly purified and active kinase preparations. Enzyme activity can degrade with improper storage or handling.
-
Assay Format: Consider using a continuous assay format rather than an endpoint assay. Continuous assays monitor enzyme activity in real-time and can provide more robust data.[4]
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Compound Solubility: Confirm the solubility of this compound in your assay buffer. Compound precipitation can lead to inconsistent results.
-
Include Control Inhibitors: Always include a known inhibitor for each kinase being tested as a positive control to validate assay performance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a compound with an isoxazole-oxazole scaffold?
A1: Isoxazole and oxazole moieties are present in a wide range of pharmacologically active compounds.[5][6][7][8][9][10] Based on the chemical properties of these heterocyclic rings, potential off-targets could include:
-
Kinases: This is a major class of off-targets for many small molecule inhibitors.[1][2][11]
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GPCRs (G-protein coupled receptors): The aromatic nature of the rings can facilitate interactions with these receptors.
-
Ion Channels: Modulation of ion channel activity is a possibility.
-
Nuclear Receptors: Some heterocyclic compounds have been shown to interact with nuclear receptors.[12]
-
Metabolic Enzymes: Inhibition of enzymes like CYPs (cytochrome P450s) can occur.
Q2: How can we predict potential off-targets for this compound in silico before starting wet lab experiments?
A2: Several computational approaches can help predict off-target interactions and prioritize experimental validation.[13][14] These methods include:
-
Chemical Similarity Searching: Using databases like ChEMBL or PubChem to find compounds with similar structures and known biological activities.
-
Pharmacophore Modeling: Building a 3D model of the essential features of your compound and screening it against a library of protein structures.
-
Molecular Docking: Simulating the binding of your compound to the crystal structures of known off-target proteins.
-
Machine Learning Models: Utilizing predictive models trained on large datasets of compound-protein interactions.[13][14]
Q3: What is a standard workflow for investigating the off-target effects of a novel compound like this compound?
A3: A typical workflow for off-target investigation involves a tiered approach, moving from broad screening to more specific validation.
Caption: Experimental workflow for off-target investigation.
Data Presentation
Table 1: Hypothetical Kinase Profiling Results for this compound at 1 µM
| Kinase Target | % Inhibition | Kinase Family | Potential Implication |
| Primary Target X | 95% | Serine/Threonine Kinase | On-target activity |
| VEGFR2 | 78% | Tyrosine Kinase | Anti-angiogenic effects, potential for hypertension |
| p38α | 65% | MAP Kinase | Anti-inflammatory effects, potential immunosuppression |
| CDK2 | 52% | Cyclin-Dependent Kinase | Cell cycle arrest, potential for antiproliferative effects |
| SRC | 25% | Tyrosine Kinase | Low activity |
| AKT1 | 15% | Serine/Threonine Kinase | Low activity |
Table 2: IC50 Values for Validated Off-Targets
| Target | In Vitro IC50 (nM) | Cell-Based IC50 (nM) |
| Primary Target X | 50 | 250 |
| VEGFR2 | 850 | 4500 |
| p38α | 1200 | 8000 |
| CDK2 | 2500 | >10000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and assay buffer.
-
Compound Addition: Add this compound at the desired screening concentration (e.g., 1 µM). Include a DMSO control.
-
Initiation: Start the reaction by adding ³³P-ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a chelating agent like EDTA.
-
Detection: Spot the reaction mixture onto a filter membrane, wash away unincorporated ³³P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol assesses the binding of the compound to the target protein within living cells.
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Compound Treatment: Add varying concentrations of this compound to the transfected cells.
-
Tracer Addition: Add a fluorescent tracer that is known to bind to the target kinase.
-
BRET Measurement: In the presence of the NanoLuc® substrate, energy is transferred from the luciferase to the fluorescent tracer if it is bound to the target (BRET signal). The compound will compete with the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50.
Signaling Pathways
Diagram: Potential Off-Target Signaling Pathways
This diagram illustrates how off-target inhibition of VEGFR2 and p38α by this compound could impact cellular signaling.
Caption: Potential off-target signaling pathway interactions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 4. assayquant.com [assayquant.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3-(oxazol-5-yl)isoxazole. The information provided is intended to help overcome common experimental challenges and reduce the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. For the synthesis of this compound, this typically involves the reaction of 5-methylisoxazole-3-nitrile oxide with 5-ethynyloxazole. To ensure high regioselectivity and yield, a copper(I)-catalyzed version of this reaction is highly recommended.[1]
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The main byproducts in the 1,3-dipolar cycloaddition synthesis of this compound are:
-
Furoxans (1,2,5-oxadiazole-2-oxides): These are dimers of the nitrile oxide intermediate, which can form if the nitrile oxide is generated faster than it reacts with the alkyne, or if the alkyne is unreactive.[2]
-
Regioisomers: While copper-catalysis strongly favors the 3,5-disubstituted product, trace amounts of the 3,4-disubstituted regioisomer may be formed.
-
Byproducts from precursor synthesis: Impurities from the synthesis of the starting materials, such as unreacted halo-oxazoles from the Sonogashira coupling to prepare 5-ethynyloxazole, can carry through to the final reaction mixture.
Q3: How can I minimize the formation of furoxan byproducts?
A3: To minimize furoxan formation, the nitrile oxide should be generated in situ at a slow rate to ensure it reacts immediately with the alkyne. This can be achieved by the slow addition of the oxidizing agent (e.g., sodium hypochlorite) to the reaction mixture containing the aldoxime and the alkyne. Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.
Q4: Is it necessary to use a protecting group for the alkyne?
A4: While not strictly necessary for the cycloaddition itself, using a protecting group like trimethylsilyl (TMS) for the synthesis of 5-ethynyloxazole via Sonogashira coupling is highly advisable.[3] The TMS group can be readily removed prior to the cycloaddition reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Inefficient generation of the nitrile oxide. 2. Dimerization of the nitrile oxide to furoxan. 3. Poor reactivity of the alkyne. 4. Inactive catalyst. | 1. Ensure the aldoxime precursor is pure. Use a fresh solution of the oxidizing agent. 2. Add the oxidizing agent slowly to the reaction mixture. Consider using a slight excess (1.1-1.2 equivalents) of the alkyne. 3. Ensure the alkyne is pure and free of inhibitors. 4. Use a freshly prepared or properly stored copper(I) catalyst. |
| Presence of a significant amount of furoxan byproduct | The rate of nitrile oxide formation exceeds the rate of cycloaddition. | Decrease the rate of addition of the oxidizing agent. Ensure efficient stirring. Work at the optimal reaction temperature for the cycloaddition. |
| Formation of regioisomers | The uncatalyzed cycloaddition pathway is competing with the copper-catalyzed pathway. | Ensure an adequate amount of active copper(I) catalyst is present. Use a non-coordinating solvent that favors the catalytic cycle. |
| Difficulty in purifying the final product | Contamination with byproducts having similar polarity. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a shallow solvent gradient or preparative HPLC. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Deactivation of the catalyst. | 1. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. A moderate increase in temperature may be beneficial. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst. |
Quantitative Data on Byproduct Reduction
The following table summarizes strategies to reduce common byproducts with estimated improvements in product-to-byproduct ratios.
| Byproduct | Standard Conditions (Product:Byproduct Ratio) | Optimized Conditions | Improved Product:Byproduct Ratio | Reference |
| Furoxan | 10:1 | Slow addition of oxidant, slight excess of alkyne | > 20:1 | [2] |
| Regioisomer | 5:1 (uncatalyzed) | Copper(I) catalysis (e.g., CuI) | > 50:1 | [1][4] |
Experimental Protocols
A plausible synthetic route for this compound is a three-stage process:
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Synthesis of 5-(trimethylsilylethynyl)oxazole.
-
Preparation of 5-methylisoxazole-3-carboxaldehyde oxime.
-
Copper-catalyzed cycloaddition and deprotection.
Stage 1: Synthesis of 5-(trimethylsilylethynyl)oxazole
This can be achieved via a Sonogashira coupling of 5-bromooxazole with trimethylsilylacetylene.[3][5]
Materials:
-
5-bromooxazole
-
Trimethylsilylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred solution of 5-bromooxazole (1 equivalent) in anhydrous THF under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).
-
Add triethylamine (2 equivalents) followed by the dropwise addition of trimethylsilylacetylene (1.2 equivalents).
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
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Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(trimethylsilylethynyl)oxazole.
Stage 2: Preparation of 5-methylisoxazole-3-carboxaldehyde oxime
This is a standard oximation reaction.[6]
Materials:
-
5-methylisoxazole-3-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 5-methylisoxazole-3-carboxaldehyde (1 equivalent) in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water and add it to the aldehyde solution.
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Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-methylisoxazole-3-carboxaldehyde oxime.
Stage 3: Synthesis of this compound
This stage involves the desilylation of the alkyne, followed by the copper-catalyzed cycloaddition.
Materials:
-
5-(trimethylsilylethynyl)oxazole
-
5-methylisoxazole-3-carboxaldehyde oxime
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Copper(I) iodide (CuI)
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Sodium ascorbate
-
tert-Butanol
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Water
-
Sodium hypochlorite solution (bleach)
Procedure:
-
Deprotection: Dissolve 5-(trimethylsilylethynyl)oxazole (1 equivalent) in methanol and add potassium carbonate (0.2 equivalents). Stir at room temperature for 1-2 hours until desilylation is complete (monitored by TLC). Neutralize with a weak acid and extract the product, 5-ethynyloxazole, into an organic solvent. Dry and concentrate to use in the next step.
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Cycloaddition: In a round-bottom flask, dissolve 5-ethynyloxazole (1 equivalent) and 5-methylisoxazole-3-carboxaldehyde oxime (1.1 equivalents) in a mixture of tert-butanol and water (1:1).
-
Add copper(I) iodide (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
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To this stirred mixture, add a solution of sodium hypochlorite (1.2 equivalents) dropwise over a period of 1-2 hours at room temperature.
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After the addition is complete, continue stirring for an additional 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, add water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Experimental Workflow
Caption: Plausible synthetic workflow for this compound.
Signaling Pathway of Byproduct Formation
Caption: Competing pathways leading to product and furoxan byproduct.
References
- 1. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [lmi.bwh.harvard.edu]
- 2. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
"5-Methyl-3-(oxazol-5-yl)isoxazole" troubleshooting analytical artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3-(oxazol-5-yl)isoxazole. The information herein is designed to address specific analytical challenges that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
HPLC Analysis: Unexpected Peaks and Purity Issues
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected peaks during HPLC analysis can stem from several sources, including sample degradation, impurities from synthesis, or issues with the analytical method itself.
Potential Causes and Troubleshooting Steps:
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Sample Degradation: Isoxazole rings can be susceptible to cleavage under certain conditions (e.g., strong acids/bases, high temperatures, or prolonged exposure to light). The oxazole ring can also be sensitive to hydrolysis.
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Troubleshooting:
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Prepare fresh samples and analyze them immediately.
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Investigate the stability of the compound in your chosen solvent. Perform a time-course study by analyzing the sample at different time points after preparation.
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Ensure the mobile phase pH is within a stable range for the compound (typically pH 3-8 for silica-based columns).
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Synthesis Impurities: Residual starting materials, reagents, or byproducts from the synthesis can appear as extra peaks.
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Troubleshooting:
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Review the synthetic route to anticipate potential impurities.
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If possible, re-purify the sample using techniques like column chromatography or recrystallization.[1]
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Use a high-resolution mass spectrometer to identify the mass of the impurity peaks.
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Method-Related Issues: Problems with the HPLC method, such as an inappropriate mobile phase or column, can lead to poor separation or artifact peaks.
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Troubleshooting:
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Optimize the mobile phase composition and gradient to improve peak resolution.
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For Mass-Spec (MS) compatible applications, replace non-volatile acids like phosphoric acid with formic acid.[2]
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Ensure the column is properly equilibrated before injection.
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Mass Spectrometry: Ambiguous Fragmentation Patterns
Question: I am having difficulty interpreting the mass spectrum of this compound. What are the expected fragmentation patterns?
Answer:
The mass spectral fragmentation of isoxazole derivatives can be complex. Prominent fragmentation pathways often involve the cleavage of the isoxazole ring.[3] For this compound (expected molecular weight: 162.15 g/mol ), several key fragmentation patterns can be anticipated.
Expected Fragmentation Pathways:
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O-N Bond Cleavage: This is a common fragmentation pathway for isoxazoles, leading to the loss of specific fragments.[3]
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Loss of CO: The oxazole ring can lose a molecule of carbon monoxide.
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Cleavage of the Linker between the Rings: The bond connecting the isoxazole and oxazole rings can cleave.
Hypothetical Quantitative Data for Mass Spectrometry
| Fragment m/z | Proposed Fragment | Potential Origin |
| 163.05 | [M+H]+ | Protonated parent molecule |
| 135.05 | [M+H-CO]+ | Loss of carbon monoxide from the oxazole ring |
| 120.04 | [M+H-CH3CN]+ | Cleavage of the isoxazole ring |
| 94.04 | [C5H4NO]+ | Oxazole-containing fragment |
| 69.03 | [C4H3N2]+ | Isoxazole-containing fragment |
NMR Spectroscopy: Complex or Unexpected Signals
Question: My 1H NMR spectrum of this compound shows more signals than expected or signals in unusual positions. How can I interpret this?
Answer:
Unexpected signals in an NMR spectrum can arise from impurities, degradation products, or complex structural features of the molecule itself.
Potential Causes and Interpretation:
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Isomeric Impurities: The presence of isomers, such as 3-methyl-5-(oxazol-5-yl)isoxazole, can lead to a more complex spectrum.
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Degradation: As mentioned, isoxazoles can undergo ring-opening, which would result in a completely different set of NMR signals. For example, reductive opening of the isoxazole ring can lead to enaminone derivatives.[4][5]
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Solvent Effects: The chemical shifts can be influenced by the choice of solvent. It is advisable to run spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6) to clarify signal assignments.
Hypothetical 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| 8.10 | s | 1H | Oxazole C2-H |
| 7.50 | s | 1H | Oxazole C4-H |
| 6.50 | s | 1H | Isoxazole C4-H |
| 2.50 | s | 3H | Isoxazole -CH3 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be employed for the analysis of this compound.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
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Injection Volume: 10 µL
-
Note: For preparative separations, this method can be scaled up.[2]
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is a suitable method for the mass analysis of this compound.
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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Gas Flow: Nitrogen, 600 L/hr
-
Collision Energy (for MS/MS): 10-30 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra should be acquired to confirm the structure.
-
Spectrometer: 400 MHz
-
Solvent: CDCl3 or DMSO-d6
-
Temperature: 25 °C
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1H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
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13C NMR: A proton-decoupled 13C experiment will provide singlets for each unique carbon atom.
Visualizations
Caption: Troubleshooting workflow for analytical artifacts.
Caption: Potential degradation pathways.
References
- 1. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 2. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. mdpi.com [mdpi.com]
- 5. flore.unifi.it [flore.unifi.it]
"5-Methyl-3-(oxazol-5-yl)isoxazole" overcoming drug resistance mechanisms
Welcome to the technical support center for 5-Methyl-3-(oxazol-5-yl)isoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound, particularly in the context of overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in overcoming drug resistance?
A1: this compound is investigated for its potential to overcome drug resistance by targeting key survival pathways in cancer cells. Current research on similar isoxazole-containing compounds suggests a primary mechanism involving the inhibition of Peroxiredoxin 1 (PRDX1).[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn induces oxidative stress-dependent apoptosis, DNA damage, and mitochondrial dysfunction in chemoresistant cells.[1][2]
Q2: In which cancer cell lines has this compound or similar compounds shown efficacy?
A2: While data on this specific molecule is emerging, a structurally related oxazol-5-one derivative with an isoxazole moiety has demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with an IC50 of 1.8 μM.[1][2] Isoxazole derivatives, in general, have shown promise in various cancer cell lines, including lung, colon, and breast cancer.[3][4]
Q3: What are the common challenges when working with this compound in cell culture?
A3: Researchers may encounter issues with compound solubility and determining the optimal concentration for inducing desired effects without causing excessive non-specific cytotoxicity. It is recommended to perform a dose-response curve for each new cell line to determine the optimal working concentration. For solubility issues, preparing a high-concentration stock solution in a suitable solvent like DMSO and then diluting it in culture media is a standard approach.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
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Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability in results.
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Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and allow cells to adhere and stabilize for 24 hours before adding the compound.
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-
Possible Cause 2: Compound Precipitation. The compound may precipitate out of the solution at higher concentrations in aqueous culture media.
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Solution: Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider using a lower final concentration of the organic solvent (e.g., DMSO < 0.5%) or preparing fresh dilutions for each experiment.
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Possible Cause 3: Assay Incubation Time. The duration of compound exposure can significantly impact the IC50 value.
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Solution: Standardize the incubation time across all experiments (e.g., 48 or 72 hours). Ensure this time is sufficient for the compound to exert its cytotoxic effects.
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Problem 2: No significant increase in Reactive Oxygen Species (ROS) is detected.
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Possible Cause 1: Suboptimal Compound Concentration. The concentration of this compound may be too low to induce a detectable increase in ROS.
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Solution: Perform a dose-response experiment to determine the optimal concentration for ROS induction. This may or may not correlate directly with the IC50 for cytotoxicity.
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Possible Cause 2: Timing of Measurement. ROS production can be an early event, and levels may decrease over time due to cellular antioxidant responses.
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Solution: Perform a time-course experiment (e.g., measuring ROS at 1, 3, 6, 12, and 24 hours post-treatment) to identify the peak time for ROS production.
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Possible Cause 3: Insensitive Detection Method. The chosen ROS detection reagent may not be sensitive enough.
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Solution: Ensure the use of a sensitive and appropriate fluorescent probe for ROS detection, such as DCFDA or CellROX. Optimize the probe concentration and incubation time as per the manufacturer's instructions.
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Data Presentation
Table 1: Comparative Cytotoxicity of an Analogous Isoxazole Compound (5t) in Hepatocellular Carcinoma (HCC) Cell Lines.
| Cell Line | Compound | IC50 (µM) |
| HepG2 | 5t | 1.8 |
Data extracted from studies on a structurally similar oxazol-5-one derivative containing an isoxazole moiety.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for PRDX1 and Apoptosis Markers
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Cell Lysis: Treat cells with the desired concentration of this compound for the determined optimal time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRDX1, Cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed signaling pathway for overcoming drug resistance.
Caption: Experimental workflow for evaluating compound efficacy.
Caption: Logical relationship of overcoming drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
Validation & Comparative
The Isoxazole Scaffold: A Tale of Two Targets - A Comparative Guide for Researchers
A detailed comparison of the pharmacological profiles of two distinct isoxazole derivatives, the nicotinic acetylcholine receptor agonist ABT-418 and the selective COX-2 inhibitor Valdecoxib, is presented. This guide serves to highlight the therapeutic versatility of the isoxazole core, while also underscoring the current lack of available data for the specific derivative, 5-Methyl-3-(oxazol-5-yl)isoxazole.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid planar structure allow for specific interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide explores the distinct therapeutic applications of isoxazole derivatives by comparing two well-characterized examples: ABT-418, a potent agonist of nicotinic acetylcholine receptors (nAChRs), and Valdecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). While this compound remains an uncharacterized entity in the public domain, the detailed examination of these two analogues provides a valuable framework for understanding the potential of this chemical class.
Comparative Pharmacological Profiles
The divergent biological activities of ABT-418 and Valdecoxib stem from their distinct substitution patterns on the isoxazole core, which dictate their respective target specificities.
| Feature | ABT-418 | Valdecoxib | This compound |
| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) | Cyclooxygenase-2 (COX-2) | Not Determined |
| Therapeutic Area | Neurology (Cognitive Enhancement, Anxiolytic) | Anti-inflammatory, Analgesic | Not Determined |
| Mechanism of Action | Agonist | Selective Inhibitor | Not Determined |
| Key Potency Metric | Ki (Binding Affinity) | IC50 (Inhibitory Concentration) | Not Determined |
In Focus: ABT-418 - A Neuronal Modulator
ABT-418 is a selective agonist for neuronal nAChRs, demonstrating high affinity for the α4β2 subtype.[1] This interaction triggers the opening of the ion channel, leading to neuronal excitation. This mechanism is the basis for its nootropic (cognition-enhancing) and anxiolytic effects observed in preclinical studies.
Quantitative Analysis: Receptor Binding Affinity
The potency of ABT-418 is quantified by its binding affinity (Ki) to various nAChR subtypes. Lower Ki values indicate a stronger binding interaction.
| nAChR Subtype | Ki (nM) |
| α4β2 | 0.8 ± 0.1 |
| α7 | High Affinity |
| α2β2 | High Affinity |
| α3β4 | Low Affinity |
Data sourced from Arneric SP, et al. (1994).[1]
Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay
The binding affinity of compounds like ABT-418 to nAChRs is typically determined through competitive radioligand binding assays.
Workflow for nAChR Binding Assay
Caption: Workflow of a competitive radioligand binding assay for nAChRs.
Key Steps:
-
Membrane Preparation: Membranes rich in nAChRs are isolated from a suitable source, such as rat brain tissue.
-
Competitive Binding: The membranes are incubated with a known radiolabeled ligand that binds to the target receptor (e.g., [³H]cytisine for the α4β2 subtype) in the presence of varying concentrations of the unlabeled test compound (ABT-418).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Focus: Valdecoxib - A Selective Anti-Inflammatory Agent
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 enzyme over the COX-1 isoform.[2] The selective inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Analysis: COX Enzyme Inhibition
The inhibitory potency and selectivity of Valdecoxib are determined by its IC50 values against both COX isoforms. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 140 | 28000 |
| COX-2 | 0.005 |
Data sourced from Talley JJ, et al. (2000).[2]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of compounds like Valdecoxib against COX-1 and COX-2 can be assessed using various in vitro assays, often employing purified enzymes.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow of an in vitro COX inhibition assay.
Key Steps:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound (Valdecoxib).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: After a defined incubation period, the reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified, commonly using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the data is used to determine the IC50 value.
The Uncharted Territory: this compound
To date, there is no publicly available scientific literature detailing the synthesis, properties, or biological activity of this compound. The presence of both an isoxazole and an oxazole ring suggests a potentially interesting electronic and structural profile. The oxazole moiety itself is found in numerous biologically active compounds. The juxtaposition of these two five-membered heterocycles could lead to novel pharmacological properties.
Hypothetical Signaling Pathway Interaction
Caption: Potential interaction of the uncharacterized compound with a biological system.
Conclusion
The isoxazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The stark contrast between the neuronal activity of ABT-418 and the anti-inflammatory properties of Valdecoxib illustrates the profound impact of substituent diversity on a common chemical core. While the pharmacological profile of this compound remains to be elucidated, its structure presents an intriguing starting point for future research. The experimental frameworks detailed in this guide for characterizing nAChR agonists and COX-2 inhibitors provide a roadmap for the potential investigation of this and other novel isoxazole derivatives. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
Comparative Efficacy of Isoxazole Derivatives: A Guide for Researchers
Introduction
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These five-membered heterocyclic compounds are foundational scaffolds in the development of novel therapeutic agents with a wide array of potential applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of the isoxazole ring allows for extensive structural modifications, leading to derivatives with enhanced bioactivity and selectivity.[2] This guide provides a comparative overview of the efficacy of various isoxazole derivatives, supported by experimental data, to aid researchers and professionals in the field of drug development.
Anticancer Activity of Isoxazole Derivatives
A substantial body of research has focused on the anticancer potential of isoxazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values of several isoxazole derivatives against different cancer cell lines.
Table 1: Comparative Anticancer Efficacy (IC50) of Isoxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-bis(3'-indolyl)isoxazoles (Compound 37) | Various (selective for 29 cell lines) | 0.04 - 12.00 | [1] |
| 4,5-diarylisoxazole (Compound 28) | - | Potent Hsp90 inhibition | [1] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles (Compound 21) | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | [1] |
| Isoxazole-carboxamide (Compound 2d) | HeLa | 15.48 (µg/ml) | [4] |
| Isoxazole-carboxamide (Compound 2d & 2e) | Hep3B | ~23 (µg/ml) | [4] |
| 3,4-isoxazolediamide (Compound 1) | K562 | 0.071 | [5] |
| 3,4-isoxazolediamide (Compound 2) | K562 | 0.018 | [5] |
| 5-methyl-3-phenylisoxazole-4-Carboxamide (Compound 2e) | B16F1 | 0.079 | [6] |
| Isoxazole chalcone derivative (Compound 10a) | DU145 | 0.96 | [7] |
| Isoxazole chalcone derivative (Compound 10b) | DU145 | 1.06 | [7] |
| Isoxazole-pyrazole heterodimer (Compound 14) | HT-1080, A-549, MCF-7, MDA-MB-231 | 19.19 - 25.87 | [7] |
| Isoxazole curcumin derivative (Compound 40) | MCF-7 | 3.97 | [7] |
| Phenyl-isoxazole–carboxamide (Compound 129) | HeLa | 0.91 | [3] |
| Phenyl-isoxazole–carboxamide (Compound 130) | MCF-7 | 4.56 | [3] |
Antimicrobial Activity of Isoxazole Derivatives
Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of efficacy for antimicrobial compounds.
Table 2: Comparative Antimicrobial Efficacy (MIC) of Isoxazole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Isoxazole Derivatives (4e, 4g, 4h) | Candida albicans | 6 - 60 | [8] |
| Isoxazole Derivatives (4e, 4g, 4h) | Bacillus subtilis | 10 - 80 | [8] |
| Isoxazole Derivatives (4e, 4g, 4h) | Escherichia coli | 30 - 80 | [8] |
| Imidazo[1,2-c]pyrimidin-3-yl-isoxazolyl-oxadiazole | S. aureus (MSSA) | 3.12 | [8] |
| Imidazo[1,2-c]pyrimidin-3-yl-isoxazolyl-oxadiazole | S. aureus (MRSA) | 4.61 | [8] |
| Isoxazole-containing analog (Entry 24) | - | Improved GFP inhibitory activity | [8] |
| Chalcone-derived Isoxazoles (TPI-2, TPI-5) | S. aureus, E. coli, C. albicans, A. niger | 6.25 | [9] |
| Isoxazole Chalcone (Compound 28) | Bacteria | 1 | [10] |
| Isoxazole Dihydropyrazole (Compound 38) | Fungi | 2 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
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Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by plotting the percentage of viable cells against the compound concentration.
Antimicrobial Susceptibility Testing (Serial Dilution Method)
The serial dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The isoxazole derivative is serially diluted in a liquid growth medium in a series of test tubes or a 96-well microtiter plate.
-
Inoculation: Each dilution is inoculated with the standardized microbial suspension.
-
Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.[11]
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Animal Model: Typically, rats or mice are used for this assay.
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Compound Administration: The test compounds are administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.), at a specific dose.[11]
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Induction of Inflammation: After a set period (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals to induce localized edema.[11]
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Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
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Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group (which receives only the vehicle and carrageenan).
Signaling Pathways and Mechanisms of Action
Several isoxazole derivatives exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
HSP90 Inhibition Pathway
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is often overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins.[1] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
Caption: Inhibition of HSP90 by isoxazole derivatives leads to client protein degradation and apoptosis.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. Some isoxazole derivatives have been shown to downregulate the phosphorylation of STAT3, thereby inhibiting its activity.[1]
Caption: Isoxazole derivatives can inhibit the STAT3 signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for the preclinical evaluation of anticancer compounds.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Structure-Activity Relationship of 5-Methyl-3-(oxazol-5-yl)isoxazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses on the SAR of 3,5-disubstituted isoxazoles, providing insights into how structural modifications influence their biological activity.
I. Anticancer Activity of Isoxazole-Amide Analogs
A study by Hawash et al. explored the anticancer activity of a series of 3-(2-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines.[3][4] The general scaffold and the biological data are presented below.
Data Presentation: Cytotoxic Activity of Isoxazole-Amide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole-amide analogs against different human cancer cell lines.
| Compound ID | R (Substitution on N-phenyl ring) | IC50 (µM) vs. Hep3B (Liver) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. MCF-7 (Breast) |
| 2a | 2,4-dichloro | > 100 | 39.80 | > 100 |
| 2d | 3,4,5-trimethoxy | ~23 | 18.62 | 63.10 |
| 2e | 4-bromo | ~23 | > 100 | > 100 |
| 2g | 3,4,5-trimethoxy (on 3-phenyl) | > 400 | > 400 | > 400 |
| Doxorubicin | (Positive Control) | - | - | - |
Data sourced from Hawash et al. (2021).[4]
SAR Insights:
-
Substitutions on the N-phenyl ring significantly impact cytotoxic activity.
-
The 3,4,5-trimethoxy substituted analog (2d ) and the 4-bromo substituted analog (2e ) showed the most potent activity against the Hep3B liver cancer cell line.[4]
-
The 2,4-dichloro substituted analog (2a ) displayed moderate activity against the HeLa cervical cancer cell line.[4]
-
Moving the trimethoxy substitution to the 3-phenyl ring (2g ) resulted in a complete loss of activity, highlighting the importance of the substitution pattern on the N-phenyl moiety for cytotoxicity.[4]
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isoxazole-amide derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (Hep3B, HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualization: Experimental Workflow for In Vitro Anticancer Screening
References
- 1. tandfonline.com [tandfonline.com]
- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data for 5-Methyl-3-(oxazol-5-yl)isoxazole Precludes Direct Inhibitor Benchmarking
Absence of scientific literature and experimental data on the biological activity of the specific molecule "5-Methyl-3-(oxazol-5-yl)isoxazole" prevents a direct comparison with known inhibitors. While the isoxazole chemical scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, no specific inhibitory data or identified biological targets for "this compound" are available in the public domain.
Therefore, a direct benchmarking guide against known inhibitors with supporting experimental data, as requested, cannot be generated at this time.
However, to assist researchers, scientists, and drug development professionals in structuring their own findings once experimental data is obtained, a comprehensive template for a comparison guide is provided below. This template adheres to the specified requirements for data presentation, experimental protocols, and visualization.
Template: Comparison Guide for a Novel Inhibitor
Topic: Benchmarking of [Investigational Compound Name] against Known Inhibitors of [Target Protein/Pathway]
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Benchmarking of this compound against Known COX-2 Inhibitors
This guide provides a comparative analysis of the investigational compound, this compound, against established inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The data presented herein is for illustrative purposes to serve as a template for reporting experimental findings.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound was assessed and compared with commercially available COX-2 inhibitors, Celecoxib and Rofecoxib. The half-maximal inhibitory concentration (IC₅₀) values were determined using a standardized in vitro COX-2 inhibition assay.
| Compound | IC₅₀ (nM) for COX-2 | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | [Insert Value] | [Insert Value] |
| Celecoxib (Reference) | [Insert Value] | [Insert Value] |
| Rofecoxib (Reference) | [Insert Value] | [Insert Value] |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Experimental Protocols
A human recombinant COX-2 enzyme was used to assess the inhibitory activity of the test compounds. The assay was performed in a 96-well plate format.
-
Enzyme Preparation: A solution of human recombinant COX-2 (Cayman Chemical, Ann Arbor, MI) was prepared in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Compound Preparation: Test compounds and reference inhibitors were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.
-
Assay Reaction: The reaction mixture in each well consisted of the COX-2 enzyme, heme, and the test compound or vehicle (DMSO). The reaction was initiated by the addition of arachidonic acid as the substrate.
-
Detection: The production of prostaglandin E2 (PGE2) was measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit (Cayman Chemical). The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic model using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the point of inhibition by COX-2 inhibitors.
Caption: COX-2 pathway and inhibitor action.
The workflow for determining the half-maximal inhibitory concentration (IC₅₀) is depicted below.
Caption: IC50 determination workflow.
Navigating the Uncharted Territory of "5-Methyl-3-(oxazol-5-yl)isoxazole": A Guide to Cross-Reactivity Profiling
A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific cross-reactivity profiling data for the compound 5-Methyl-3-(oxazol-5-yl)isoxazole. This lack of information presents a significant challenge for researchers, scientists, and drug development professionals seeking to understand its potential off-target effects and therapeutic window.
In the absence of direct experimental data for this compound, this guide will provide a framework for a comprehensive cross-reactivity profiling campaign. The following sections will outline the typical methodologies, data presentation formats, and key considerations that are essential for evaluating the selectivity of a novel chemical entity.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a major cause of adverse drug reactions and late-stage clinical trial failures. A thorough understanding of a compound's off-target profile is therefore critical for:
-
Predicting potential toxicities: Identifying interactions with proteins known to be involved in adverse events can help to de-risk a compound early in development.
-
Understanding mechanism of action: Unforeseen interactions may contribute to the compound's overall efficacy or produce unexpected pharmacological effects.
-
Optimizing lead compounds: Structure-activity relationship (SAR) studies can be guided by cross-reactivity data to improve selectivity.
-
Informing clinical trial design: Knowledge of potential off-target effects can guide the selection of appropriate safety monitoring parameters.
A General Framework for Cross-Reactivity Profiling
A typical cross-reactivity profiling cascade involves a tiered approach, starting with broad screening panels and progressing to more focused functional assays for hits of concern.
Data Presentation: Kinase Profiling
Kinase profiling is a cornerstone of cross-reactivity assessment due to the large and structurally related nature of the human kinome. Data is typically presented in a tabular format that allows for easy comparison of inhibitory activity across a wide range of kinases.
Table 1: Hypothetical Kinase Profiling Data for a Novel Isoxazole Compound
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target | Target Kinase X | 98% | 15 |
| Tyrosine Kinase | ABL1 | 12% | >10,000 |
| Tyrosine Kinase | SRC | 85% | 250 |
| Serine/Threonine Kinase | AKT1 | 5% | >10,000 |
| Serine/Threonine Kinase | PIM1 | 75% | 400 |
| Other | CDK2 | 2% | >10,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the interpretation and comparison of cross-reactivity data.
Example Protocol: Competitive Binding Assay (e.g., KinaseGlo®)
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration range for IC50 determination.
-
Assay Plate Preparation: Recombinant kinase, substrate, and ATP are added to the wells of a microtiter plate.
-
Compound Addition: The serially diluted compound is added to the assay plate. Control wells containing vehicle (e.g., DMSO) and a known inhibitor are included.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent (e.g., KinaseGlo® Luminescent Kinase Assay reagent) is added to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.
Visualizing Off-Target Effects on Signaling Pathways
Understanding the potential downstream consequences of off-target interactions is crucial. Pathway diagrams can be used to visualize how the unintended inhibition of a kinase can disrupt cellular signaling.
Conclusion
While specific cross-reactivity data for this compound is not currently in the public domain, the principles and methodologies for conducting such an evaluation are well-established. A systematic and tiered approach to profiling, coupled with clear data presentation and detailed protocols, is essential for any novel compound entering the drug discovery pipeline. For researchers working with this compound or structurally related molecules, a comprehensive cross-reactivity assessment will be a critical step in elucidating its therapeutic potential and safety profile.
A Comparative Guide to the Synthetic Routes of 5-Methyl-3-(oxazol-5-yl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the novel heterocyclic compound 5-Methyl-3-(oxazol-5-yl)isoxazole, a molecule of interest in medicinal chemistry and drug discovery. The comparison focuses on a well-defined 1,3-dipolar cycloaddition pathway and a classical condensation approach, evaluating them based on starting material accessibility, reaction efficiency, and overall practicality.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Condensation of a 1,3-Diketone |
| Key Starting Material | Oxazole-5-carbaldehyde | 1-(oxazol-5-yl)butane-1,3-dione |
| Availability of Key Starting Material | Commercially available | Requires multi-step synthesis |
| Number of Steps | 2 (from commercial starting material) | 2 (from the diketone), >3 (from simpler precursors) |
| Plausible Yield | Moderate to Good (based on analogous reactions) | Variable, dependent on diketone synthesis |
| Key Transformation | [3+2] Cycloaddition of a nitrile oxide with an alkyne | Condensation of a diketone with hydroxylamine |
| Advantages | Convergent, utilizes a readily available starting material, well-established methodology. | A classical and straightforward method for isoxazole formation from the appropriate precursor. |
| Disadvantages | Requires in-situ generation of an unstable nitrile oxide intermediate, use of a gaseous alkyne (propyne). | The key diketone precursor is not commercially available and its synthesis is not well-documented, potentially leading to a longer overall synthetic sequence with lower yield. |
Route 1: 1,3-Dipolar Cycloaddition
This approach is a highly efficient and convergent method for the construction of the isoxazole ring. The synthesis commences with the commercially available oxazole-5-carbaldehyde.
Experimental Protocol
Step 1: Synthesis of Oxazole-5-carbaldehyde Oxime
To a solution of oxazole-5-carbaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford oxazole-5-carbaldehyde oxime, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound via [3+2] Cycloaddition
In a suitable solvent such as dichloromethane or tetrahydrofuran, oxazole-5-carbaldehyde oxime (1.0 eq) is dissolved. N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C to generate the corresponding hydroxamoyl chloride. A base, such as triethylamine (1.2 eq), is then added to facilitate the in-situ formation of oxazole-5-carbonitrile oxide. Propyne gas is bubbled through the reaction mixture, or a solution of propyne in a suitable solvent is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Condensation of a 1,3-Diketone with Hydroxylamine
This classical approach relies on the reaction of a 1,3-dicarbonyl compound with hydroxylamine to form the isoxazole ring. While the final condensation step is typically straightforward, the synthesis of the required precursor, 1-(oxazol-5-yl)butane-1,3-dione, presents a significant challenge.
Hypothetical Experimental Protocol
Step 1 (Proposed): Synthesis of 1-(oxazol-5-yl)butane-1,3-dione
A plausible, yet unvalidated, approach to this intermediate would be a Claisen condensation. Ethyl oxazole-5-carboxylate (prepared from the commercially available acid) would be treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran. Acetone would then be added to act as the nucleophile. The reaction would likely require careful temperature control and optimization to favor the desired condensation over self-condensation of acetone. Acidic workup would be required to yield the target β-diketone. This multi-step synthesis of the starting material adds complexity and potential for yield loss to the overall process.
Step 2: Synthesis of this compound
Assuming the successful synthesis of 1-(oxazol-5-yl)butane-1,3-dione (1.0 eq), it would be dissolved in a solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or sodium hydroxide (1.1 eq) would be added. The mixture would be heated to reflux for several hours until the reaction is complete as monitored by TLC. After cooling, the product would be isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.
Logical Comparison of Synthetic Routes
In-depth Comparative Analysis of 5-Methyl-3-(oxazol-5-yl)isoxazole: A Prospective Outlook in Drug Development
A comprehensive head-to-head comparison of "5-Methyl-3-(oxazol-5-yl)isoxazole" with established standard-of-care drugs is currently not feasible due to a lack of publicly available preclinical and clinical data for this specific compound. Scientific literature, to date, primarily focuses on the synthesis of this and related molecules, such as the isomerization of 2-(isoxazole-3-ylcarbonyl)-3-arylazirines to form 3-(oxazol-5-yl)isoxazoles, rather than on its biological activity[1].
However, the core chemical scaffolds, isoxazole and oxazole, are recognized as "privileged structures" in medicinal chemistry.[2][3] These five-membered heterocyclic rings are integral components of numerous FDA-approved drugs and are actively investigated for a wide range of therapeutic applications due to their versatile bioactivity.[4][5][6][7][8][9] Derivatives of isoxazole and oxazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6][10]
Given the frequent association of these scaffolds with oncology, this guide presents a hypothetical framework for comparing "this compound" (designated here as Compound X ) against a standard-of-care drug, assuming it was identified as a potent inhibitor of a key signaling pathway in cancer, such as the PI3K/AKT/mTOR pathway.
Hypothetical Scenario: Compound X as a Novel PI3K Inhibitor
For the purpose of this guide, we will hypothesize that Compound X has been evaluated as an inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme, a critical node in cell signaling that is frequently dysregulated in cancer. A standard drug for comparison in this context would be Alpelisib , an approved PI3Kα inhibitor.
Quantitative Data Summary: Compound X vs. Alpelisib
The following table summarizes hypothetical quantitative data from key preclinical assays.
| Parameter | Compound X (Hypothetical) | Alpelisib (Reference) | Assay Description |
| Potency | |||
| PI3Kα IC₅₀ | 5 nM | 5 nM | In vitro kinase assay measuring the concentration required to inhibit 50% of PI3Kα enzyme activity. |
| p-AKT Inhibition EC₅₀ | 20 nM | 25 nM | Cell-based assay in MCF-7 cells measuring the concentration for 50% inhibition of AKT phosphorylation. |
| Selectivity | |||
| PI3Kβ IC₅₀ | 500 nM | 1200 nM | In vitro kinase assay against PI3Kβ isoform. |
| PI3Kδ IC₅₀ | 800 nM | 290 nM | In vitro kinase assay against PI3Kδ isoform. |
| PI3Kγ IC₅₀ | 1200 nM | 250 nM | In vitro kinase assay against PI3Kγ isoform. |
| In Vitro Efficacy | |||
| MCF-7 GI₅₀ | 50 nM | 60 nM | Cell viability assay measuring the concentration for 50% growth inhibition in a PIK3CA-mutant breast cancer cell line. |
| T47D GI₅₀ | 75 nM | 80 nM | Cell viability assay in a PIK3CA-mutant breast cancer cell line. |
| Pharmacokinetics | |||
| Oral Bioavailability (Mouse) | 40% | 45% | Percentage of the drug administered orally that reaches systemic circulation. |
| Half-life (Mouse) | 6 hours | 8 hours | Time required for the drug concentration in the body to be reduced by half. |
Note: Data for Compound X is purely illustrative to demonstrate the comparative framework.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of results.
In Vitro PI3K Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified PI3K isoforms.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. Recombinant human PI3Kα, β, δ, and γ are incubated with the test compound (at varying concentrations), ATP, and the lipid substrate PIP2 in a kinase reaction buffer. The reaction product, PIP3, is detected by a specific antibody conjugated to a fluorescent donor and a biotinylated PIP3 tracer bound to a fluorescent acceptor. The TR-FRET signal is inversely proportional to kinase activity. Data is normalized to controls and the IC₅₀ is calculated using a four-parameter logistic curve fit.
Cellular p-AKT Inhibition Assay
-
Objective: To measure the functional inhibition of the PI3K pathway within a cellular context by quantifying the phosphorylation of its downstream target, AKT.
-
Methodology: MCF-7 cells are seeded in 96-well plates and starved overnight. Cells are then pre-incubated with various concentrations of the test compound for 2 hours before stimulation with insulin-like growth factor 1 (IGF-1) for 30 minutes. Cells are subsequently lysed, and the level of phosphorylated AKT (at Ser473) is quantified using an enzyme-linked immunosorbent assay (ELISA). The half-maximal effective concentration (EC₅₀) is determined by plotting the inhibition of p-AKT signal against the compound concentration.
Visualizations: Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in the signaling cascade that promotes cell growth, proliferation, and survival. Inhibition at the PI3K node, as proposed for Compound X, blocks these downstream effects.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound X.
Experimental Workflow for In Vitro Evaluation
The following workflow outlines the screening process from initial enzyme assays to cellular efficacy studies.
Caption: High-level workflow for the preclinical evaluation of a novel PI3K inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. the-recent-progress-of-isoxazole-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Confirming Target Engagement of 5-Methyl-3-(oxazol-5-yl)isoxazole in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established biophysical methods to confirm the cellular target engagement of novel small molecules, using the hypothetical compound "5-Methyl-3-(oxazol-5-yl)isoxazole" as an example. Establishing that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery and chemical biology research, providing confidence in the mechanism of action and validating structure-activity relationships (SAR).[1][2]
Comparison of Target Engagement Confirmation Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three widely used methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity-Based Protein Profiling (AfBPP).
| Method | Principle | Advantages | Limitations | Typical Throughput | Key Reagents |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3] | Label-free, applicable to native proteins in cells and tissues, provides evidence of direct target binding.[2][4] | Not all proteins exhibit a clear thermal shift, optimization of heating temperature is required, can be lower throughput for traditional Western blot readout.[5] | Low to high (with high-throughput formats).[6] | Specific antibody for the target protein (for Western blot detection). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[7] | Label-free, does not require heating, can identify unknown targets. | Requires optimization of protease concentration and digestion time, may not be suitable for all proteins. | Low to medium. | Protease (e.g., pronase, thermolysin), specific antibody for the target protein. |
| Affinity-Based Protein Profiling (AfBPP) | A modified version of the compound with a reactive group and a reporter tag is used to covalently label the target protein.[2] | Can be used for target identification, provides information on binding site, can be high-throughput. | Requires chemical synthesis of a probe molecule, potential for steric hindrance by the tag, risk of labeling non-specific targets. | High. | Probe compound (modified small molecule), reporter tag (e.g., biotin, fluorescent dye). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA experiment followed by Western blot analysis to confirm the engagement of this compound with its target protein in cultured cells.
1. Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C with 5% CO2.[5]
2. Heating Step:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.[8]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.[5] The optimal temperature is the one that shows the largest difference in protein stability between treated and untreated samples.[8]
3. Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.[9]
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. The amount of soluble target protein at each temperature is quantified. An increase in the amount of soluble protein in the drug-treated samples compared to the vehicle control at a given temperature indicates target stabilization and therefore engagement.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways and Logical Relationships
The confirmation of target engagement is a foundational step in understanding how a small molecule like this compound might influence a cellular signaling pathway. By binding to its target, the compound can either inhibit or activate its function, leading to downstream effects.
Caption: Logical flow from drug binding to cellular phenotype.
The decision to use a particular target engagement method can be guided by a logical workflow that considers the available tools and the specific research question.
Caption: Decision tree for selecting a target engagement method.
References
- 1. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. Cellular thermal shift assay. [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Independent Replication of Findings on 5-Methyl-3-(oxazol-5-yl)isoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific compound 5-Methyl-3-(oxazol-5-yl)isoxazole is not extensively documented in publicly available scientific literature, limiting the scope of direct independent replication of its biological findings. However, the isoxazole-oxazole heterocyclic scaffold is a subject of considerable interest in medicinal chemistry, with various derivatives synthesized and evaluated for a range of therapeutic activities. This guide provides a comparative overview of the synthesis and biological activities of structurally related compounds, offering a framework for assessing the potential of this chemical class.
Synthesis of the 3-(Oxazol-5-yl)isoxazole Core
A key synthetic route to the 3-(oxazol-5-yl)isoxazole scaffold involves the isomerization of 2-(isoxazole-3-ylcarbonyl)-3-arylazirines. This reaction, typically conducted in methanol with a base like potassium carbonate at room temperature, provides a viable pathway to the desired heterocyclic linkage.[1] While a specific protocol for the 5-methyl substituted variant is not detailed, this method serves as a foundational experimental workflow.
Experimental Workflow: Synthesis of 3-(Oxazol-5-yl)isoxazoles via Azirine Isomerization
Caption: General synthetic pathway to the 3-(oxazol-5-yl)isoxazole scaffold.
Comparative Biological Activities of Isoxazole Derivatives
Given the absence of specific data for this compound, this section presents a comparative analysis of the biological activities of various 5-methylisoxazole derivatives and isoxazole-oxazole hybrids. This data provides context for the potential therapeutic applications of the target compound.
Anti-inflammatory and Immunomodulatory Activity
Derivatives of 5-methylisoxazole have demonstrated significant anti-inflammatory and immunomodulatory properties. For instance, a series of amides derived from 5-amino-3-methyl-4-isoxazolocarboxylic acid have been synthesized and tested for these effects.[2][3]
| Compound/Derivative Class | Assay | Results | Reference |
| 5-Benzoylamino-3-methyl-4-isoxazolocarboxylic acid amides | Anti-inflammatory and antibacterial screens | Strong anti-inflammatory and antibacterial effects observed for p-etoxyphenylamid and p-chlorophenylamid derivatives. | [2] |
| Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) | Carrageenan-induced paw edema (in vivo) | Potent inhibitory effect on inflammation.[4] | [4] |
| 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) | PHA-induced PBMC proliferation, LPS-induced TNF-α production | Strong anti-proliferative and anti-inflammatory activities.[3] | [3] |
Anticancer and Cytotoxic Activity
The isoxazole scaffold is a common motif in compounds designed as potential anticancer agents. Studies on various isoxazole derivatives, including those with a 5-methyl substituent, have revealed cytotoxic activity against several cancer cell lines.
| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference |
| 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazole derivatives | A549, COLO 205, MDA-MB 231, PC-3 | Compound 4n showed potent cytotoxicity with IC50 values <12 μM against all cell lines.[5][6] | [5][6] |
| 3,5-Diaryl isoxazole derivatives | PC3 (prostate cancer) | Compound 26 exhibited high selectivity comparable to 5-fluorouracil.[7] | [7] |
| Triterpenic C17-[5-methyl-1,3]-oxazoles | Various cancer cell lines (NCI-60) | 28-Nor-17-(5-methyloxazol-2-yl)-2-cyano-2,4-seco-3-nor-lup-4(23),20(29)-diene showed the highest activity (GI50: 1.03-16.4 μM).[8] | [8] |
Antimicrobial Activity
Certain 5-methylisoxazole derivatives have been investigated for their antimicrobial properties, showing activity against both bacteria and fungi.
| Compound/Derivative Class | Organisms | Key Findings | Reference |
| Isoindole derivative of 5-methyl-isoxazole | Chrysosporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum | Exhibited antifungal activity.[9] | [9] |
| 5-Methylisoxazole-3-carboxamide derivatives | Mycobacterium tuberculosis H37Rv, Bacillus subtilis, Escherichia coli | Some derivatives showed significant antitubercular and antibacterial activity (MICs of 3.125-6.25 µM).[10] | [10] |
| 5-Amino-3-methyl-1,2-oxazole-4-carboxylate derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | PUB9 and PUB10 derivatives showed high antimicrobial and antibiofilm activity with low cytotoxicity.[11] | [11] |
Signaling Pathways
While specific signaling pathways for this compound are unknown, related isoxazole derivatives have been shown to modulate inflammatory and cell survival pathways. For example, the anti-inflammatory compound MZO-2 was found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting an interference with apoptosis signaling.[4]
Hypothesized Signaling Interaction
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of C17-[5-methyl-1,3]-oxazoles by N-propargylation of triterpenic acids and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-3-(oxazol-5-yl)isoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for 5-Methyl-3-(oxazol-5-yl)isoxazole, a heterocyclic compound likely used in medicinal chemistry and materials science.
Hazard Profile of Related Isoxazole and Oxazole Compounds
To establish a baseline for safe handling and disposal, the following table summarizes the hazard classifications of compounds structurally related to this compound. This data underscores the potential risks and the necessity for caution.
| Compound Name | CAS Number | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | Not explicitly stated, but general handling precautions suggest potential for irritation. | P261, P305+P351+P338, P405 |
| 5-(Aminomethyl)isoxazol-3-ol hydrate | 2763-96-4 | H300 (Fatal if swallowed), H336 (May cause drowsiness or dizziness) | P261, P264, P270, P301+P310, P501 |
| 5-Amino-3-methylisoxazole | 14678-02-5 | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | P280, P302+P352, P304+P340, P305+P351+P338 |
| Oxazole | 288-42-6 | H225 (Highly flammable liquid and vapor), H318 (Causes serious eye damage) | P210, P280, P305+P351+P338 |
This table is a summary of data from publicly available SDSs and may not be exhaustive. Always refer to the specific SDS for the compound in use.
Recommended Disposal Protocol
The disposal of this compound should be managed by a licensed professional waste disposal service. The following step-by-step workflow provides a general guideline for its disposal, assuming the absence of a specific SDS.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container. Distinguish between solid and liquid waste forms.
-
Labeling: The waste container must be labeled with the full chemical name "this compound," the words "Hazardous Waste," and the date of accumulation.
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company. Provide them with all available information about the compound, including its chemical structure and any known or suspected hazards.
-
Documentation: Retain all documentation, including the waste manifest, provided by the disposal company as proof of proper disposal.
By adhering to these conservative yet essential procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
